molecular formula C12H10N4 B13327944 2-Pyrimidin-2-ylisoindolin-1-imine CAS No. 731003-91-1

2-Pyrimidin-2-ylisoindolin-1-imine

Cat. No.: B13327944
CAS No.: 731003-91-1
M. Wt: 210.23 g/mol
InChI Key: HTTYAYZETLQAPM-UHFFFAOYSA-N
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Description

2-Pyrimidin-2-ylisoindolin-1-imine is a specialized chemical compound designed for research and development purposes. This molecule features a hybrid architecture, combining an isoindolin-imine core with a pyrimidinyl substituent. This structure is of significant interest in modern organic synthesis and medicinal chemistry, particularly in the construction of nitrogen-containing heterocycles, which are pivotal scaffolds in pharmaceutical development . The compound's key research value lies in its potential as a synthetic intermediate or a precursor for generating more complex molecular architectures. The imine functional group is a versatile handle for further chemical transformations, including reductions and nucleophilic additions, while the pyrimidine ring is a privileged structure in drug discovery, known for its ability to engage in key hydrogen-bonding interactions within biological targets. Researchers exploring the synthesis of monocyclic β-lactams (2-azetidinones) via cycloaddition approaches may find this compound valuable, as related structures are investigated for novel bioactive agents . Similarly, the isoindoline core is a recognized pharmacophore in the development of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to neurodegenerative disease research . Applications: • Intermediate for the synthesis of nitrogen-containing heterocycles • Building block for pharmaceutical R&D and medicinal chemistry • Potential precursor for biologically active molecule development Researchers are advised to consult the relevant scientific literature for specific applications and handling protocols. This product is intended for use by qualified laboratory professionals. Safety Note: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

731003-91-1

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-pyrimidin-2-yl-3H-isoindol-1-imine

InChI

InChI=1S/C12H10N4/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12/h1-7,13H,8H2

InChI Key

HTTYAYZETLQAPM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=NC=CC=N3

Origin of Product

United States

Foundational & Exploratory

2-Pyrimidin-2-ylisoindolin-1-imine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-Pyrimidin-2-ylisoindolin-1-imine , a critical heterocyclic scaffold bridging medicinal chemistry and high-performance polymer science.

Chemical Class: Heterocyclic Imino-Isoindoline CAS (HBr Salt): 1171549-94-2 Molecular Formula: C₁₂H₁₀N₄ (Free Base) | MW: 210.24 g/mol

Executive Summary

2-Pyrimidin-2-ylisoindolin-1-imine is a bicyclic nitrogenous heterocycle characterized by an isoindoline core substituted at the N-position with a pyrimidine ring and functionalized at the C1 position with an imine (=NH) group.

This molecule serves two distinct but high-value functions in modern chemistry:

  • Medicinal Chemistry: It acts as a rigidified bioisostere of N-aryl-isoindolinones, a pharmacophore found in anxiolytics (e.g., 5-HT1A ligands) and kinase inhibitors. The imine functionality offers unique hydrogen-bonding vectors compared to the canonical carbonyl.

  • Material Science: It represents the "cured" structural motif of phthalonitrile resins .[1] The formation of the isoindoline ring from phthalonitrile and aromatic amines is the key cross-linking mechanism that grants these polymers exceptional thermal stability (>400°C).[1]

Structural Chemistry & Tautomerism

The core challenge in working with 2-Pyrimidin-2-ylisoindolin-1-imine is understanding its tautomeric equilibrium. Unlike simple amides, the isoindolin-1-imine system is dynamic.

Tautomeric Equilibrium

The molecule exists in equilibrium between the 1-imino form (A) and the 1-amino-isoindole form (B).[1] In solution, solvent polarity dictates the major species, though the imino form is generally favored due to the preservation of the benzene ring's aromaticity.

  • Form A (Exocyclic Imine): The double bond is external (C=NH).[1] The 5-membered ring is an isoindoline.

  • Form B (Endocyclic Amine): The double bond moves into the ring (C=N), forming a 1H-isoindol-1-amine structure. This creates a fully conjugated 10-pi electron system across the fused rings, but disrupts the local benzene aromaticity.

Molecular Visualization (Graphviz)

The following diagram illustrates the connectivity and the tautomeric shift.[1]

Tautomerism cluster_0 Form A: 1-Imino-isoindoline (Preferred) cluster_1 Form B: 1-Amino-1H-isoindole NodeA Isoindoline Core (C8H4) - N(2) Imine =NH (Imine) @ C1 NodeA->Imine Double Bond Pyrim Pyrimidin-2-yl @ N2 NodeA->Pyrim Single Bond NodeB Isoindole Core (C8H4) = N(2) NodeA->NodeB Tautomerization (H-shift) Amine -NH2 (Amine) @ C1 NodeB->Amine Single Bond PyrimB Pyrimidin-2-yl @ N2 NodeB->PyrimB Single Bond

Caption: Tautomeric equilibrium between the exocyclic imine (A) and endocyclic amine (B) forms.

Synthesis & Production

The most authoritative route for synthesizing 2-substituted isoindolin-1-imines is the nucleophilic cyclization of phthalonitriles . This method is preferred over converting isoindolinones because it builds the heterocycle directly from a high-energy precursor.

Reaction Mechanism[2]
  • Nucleophilic Attack: The amino group of 2-aminopyrimidine attacks one of the nitrile carbons on phthalonitrile (1,2-dicyanobenzene).

  • Amidine Formation: An intermediate amidine is formed.[2][3][4]

  • Intramolecular Cyclization: The amidine nitrogen attacks the second nitrile group (electrophile), closing the 5-membered ring.

  • Rearrangement: A proton transfer yields the stable isoindolin-1-imine.

Synthetic Workflow (Graphviz)[1]

Synthesis Phthalonitrile Phthalonitrile (1,2-Dicyanobenzene) Step1 Step 1: Nucleophilic Addition (Reflux/Base Cat.) Phthalonitrile->Step1 Amine 2-Aminopyrimidine Amine->Step1 Intermediate Amidine Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Ring Closure) Intermediate->Step2 Product 2-Pyrimidin-2-ylisoindolin-1-imine Step2->Product

Caption: Cascade synthesis mechanism from phthalonitrile precursors.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 2-Pyrimidin-2-ylisoindolin-1-imine Hydrobromide. Scale: 10 mmol basis.

Reagents[6]
  • Phthalonitrile (1.28 g, 10 mmol)[1]

  • 2-Aminopyrimidine (0.95 g, 10 mmol)[1]

  • Solvent: 1-Butanol (20 mL) or Ethanol (sealed tube)

  • Catalyst: Sodium ethoxide (0.5 eq) or Calcium chloride (Lewis acid promotion)[1]

Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phthalonitrile and 2-aminopyrimidine in 1-butanol.

  • Catalysis: Add the catalyst. Note: Using an alkoxide base accelerates the nucleophilic attack on the nitrile.[1]

  • Reflux: Heat the mixture to reflux (117°C) for 12–16 hours. The solution will darken, indicating the formation of the conjugated system.

  • Precipitation: Cool the reaction mixture to room temperature. If the product does not precipitate, reduce solvent volume by rotary evaporation.

  • Salt Formation (Stabilization): The free base imine is hydrolytically sensitive.[1] To isolate the stable salt, add 48% HBr (aq) or HBr/Acetic acid dropwise until pH < 3.[1] The hydrobromide salt will precipitate as a crystalline solid.

  • Purification: Filter the solid and wash with cold diethyl ether to remove unreacted amine. Recrystallize from ethanol/water.

Characterization Data (Expected)
TechniqueParameterExpected Signal/Value
1H NMR Imine Proton (NH)Broad singlet, δ 9.0–10.5 ppm (D₂O exchangeable)
1H NMR Aromatic (Isoindoline)Multiplets, δ 7.5–8.0 ppm (4H)
1H NMR PyrimidineDoublet (~8.8 ppm), Triplet (~7.4 ppm)
IR C=N StretchStrong band at 1630–1660 cm⁻¹
MS (ESI) [M+H]+m/z 211.09

Applications & Properties

Physicochemical Properties
  • LogP: ~1.2 (Predicted).[1] The pyrimidine ring lowers lipophilicity compared to a phenyl substituent.

  • Solubility: Low in water as a free base; high in DMSO/Methanol.[1] Salt forms (HBr, HCl) are water-soluble.

  • Stability: Susceptible to hydrolysis in acidic aqueous media, converting to 2-(pyrimidin-2-yl)isoindolin-1-one (the amide form).

Material Science: The Phthalonitrile Resin Connection

This molecule is a "model compound" for high-temperature polymers.

  • Curing Mechanism: Phthalonitrile resins cure via the reaction of terminal nitriles with aromatic diamines.[1]

  • Role: The formation of the isoindoline ring (as seen in this molecule) is the primary cross-linking event.[1] The high thermal stability of these resins (Tg > 400°C) is directly attributed to the aromatic stability of the isoindoline and triazine rings formed during this process.[1]

Medicinal Chemistry Potential
  • Pharmacophore: The isoindolin-1-imine scaffold is a bioisostere of the quinazolinone and isoquinolinone cores.

  • Target Class:

    • 5-HT1A Receptor: Pyrimidinyl-piperazines are classic 5-HT1A ligands (e.g., Buspirone). Rigidifying the linker into an isoindoline (as in this molecule) creates a compact ligand for CNS targets.[1]

    • Kinase Inhibitors: The "hinge binder" region of many kinase inhibitors utilizes an adenine-mimic. The pyrimidinyl-isoindoline motif presents a donor-acceptor-donor H-bond pattern suitable for the ATP-binding pocket.

References

  • Phthalonitrile Resin Curing

    • Title: A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines.[3]

    • Source: Physical Chemistry Chemical Physics (RSC).[1]

    • URL:[Link]

  • Synthesis of Isoindolin-1-imines

    • Title: Synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives via an unusual Delépine reaction.[5]

    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

  • Commercial Identity & CAS

    • Title: 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide Product Page.[6][7]

    • Source: BLD Pharm / Santa Cruz Biotechnology.
  • Related Pyrimidine Chemistry

    • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu
    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

Sources

Technical Monograph: 2-(Pyrimidin-2-yl)isoindoline-1-imine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(pyrimidin-2-yl)isoindoline-1-imine , a bicyclic heterocycle of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors and CNS-active agents.[1][2]

Nomenclature, Synthesis, and Pharmacological Potential[1][2]

Nomenclature and Structural Identity

The compound 2-(pyrimidin-2-yl)isoindoline-1-imine represents a specific tautomeric scaffold fusing a pyrimidine ring to an isoindoline core.[1][2] To ensure scientific accuracy, we must define its Preferred IUPAC Name (PIN) and address the critical tautomeric equilibria that define its reactivity.

Definitive IUPAC Nomenclature

While the name provided in the topic is chemically descriptive, the Preferred IUPAC Name (PIN) follows the hierarchy of the parent hydride isoindole.

  • Parent Hydride: 2H-Isoindole (fully unsaturated) or Isoindoline (2,3-dihydro-1H-isoindole).[1][2]

  • Principal Functional Group: Imine (=NH) at position 1.[2]

  • Substituent: Pyrimidin-2-yl group attached to the nitrogen at position 2.[1][2][3]

Preferred IUPAC Name (PIN): (1Z)-2-(Pyrimidin-2-yl)-2,3-dihydro-1H-isoindol-1-imine [1][2]

Note on Stereochemistry: The exocyclic imine double bond (C=N) typically adopts the Z-configuration (syn) in the solid state to facilitate intramolecular hydrogen bonding, though E/Z isomerization is possible in solution.

Tautomeric Equilibria

This molecule does not exist as a static entity. It undergoes prototropic tautomerism, which dramatically influences its binding affinity in biological systems.

  • Form A (Imine): The double bond is exocyclic at C1. (Dominant in non-polar solvents).[2]

  • Form B (Amino-Isoindole): The double bond moves into the five-membered ring, aromatizing the system to a 1H-isoindole, and the substituent becomes an amine.

DOT Diagram: Tautomeric & Resonance Structures

Tautomerism cluster_0 Tautomeric Equilibrium Imine Imine Form (A) (Exocyclic C=N) 2,3-dihydro-1H-isoindol-1-imine Amino Amino-Isoindole Form (B) (Endocyclic C=C) 1-amino-2-(pyrimidin-2-yl)-1H-isoindole Imine->Amino Proton Shift (Solvent Dependent) H-Bonding Intramolecular H-Bond: N(pyrimidine)...H-N(imine) Stabilizes Z-isomer Imine->H-Bonding

Caption: Tautomeric equilibrium between the isoindoline-1-imine (A) and 1-aminoisoindole (B) forms. Form A is typically favored in solution due to amidine resonance stabilization.

Physicochemical Profile

The following data summarizes the predicted and experimentally derived properties of the scaffold.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₂H₁₀N₄Core scaffold
Molecular Weight 210.24 g/mol Fragment-like (Lead-like)
H-Bond Donors 1 (Imine NH)Critical for Hinge Binding (Kinases)
H-Bond Acceptors 3 (Pyrimidine Ns, Imine N)Solvation & Target Interaction
LogP (Predicted) 1.8 - 2.2Good membrane permeability
pKa (Conjugate Acid) ~6.5 - 7.5Protonation occurs at Pyrimidine N1 or Imine
UV

~280-320 nmExtended conjugation

Synthetic Methodologies

Synthesis of 2-(pyrimidin-2-yl)isoindoline-1-imine requires constructing the isoindoline core while installing the labile imine functionality.[1][2] The most robust protocol utilizes phthalonitrile as the starting material.

Protocol: Nucleophilic Addition to Phthalonitrile

This method avoids the use of unstable isoindole intermediates by forming the ring system in the final step.

Reagents:

  • Phthalonitrile (1.0 eq)[1][2]

  • 2-Aminopyrimidine (1.1 eq)[1][2]

  • Base: Sodium Methoxide (NaOMe) or DBU (catalytic)[1][2]

  • Solvent: Methanol or Ethanol (anhydrous)[2]

Step-by-Step Workflow:

  • Activation: Dissolve phthalonitrile in anhydrous methanol under

    
     atmosphere.
    
  • Nucleophilic Attack: Add 0.1 eq of NaOMe. The alkoxide attacks the nitrile to form an imidate intermediate (Pinner reaction mechanism).

  • Cyclization: Add 2-aminopyrimidine. Reflux for 6–12 hours.[1] The exocyclic amine of the pyrimidine attacks the imidate, followed by intramolecular cyclization onto the second nitrile group.

  • Purification: Cool the reaction mixture. The product often precipitates as a partial salt or free base. Filter and recrystallize from EtOH/Water.[1]

DOT Diagram: Synthetic Pathway

Synthesis Start Phthalonitrile Inter Imidate Intermediate (via NaOMe attack) Start->Inter + NaOMe/MeOH Reagent 2-Aminopyrimidine Reagent->Inter Addition Cycliz Cyclization (Intramolecular Nucleophilic Attack) Inter->Cycliz - MeOH Product 2-(pyrimidin-2-yl)isoindoline-1-imine Cycliz->Product Reflux, 12h

Caption: Convergent synthesis via base-catalyzed addition of 2-aminopyrimidine to phthalonitrile.

Alternative Route: Condensation (Less Preferred)

Reacting isoindolin-1-one (phthalimidine) with 2-aminopyrimidine using


 or 

is possible but often leads to chlorination byproducts or low yields due to the poor nucleophilicity of the pyrimidine amine.[1][2]

Biological Applications & Mechanism of Action[3]

The 2-(pyrimidin-2-yl)isoindoline-1-imine structure is a "privileged scaffold" in drug discovery, particularly for targeting ATP-binding pockets.[1][2]

Kinase Inhibition (Hinge Binding)

The 1-imine and the pyrimidine nitrogen atoms form a donor-acceptor motif that mimics the adenine ring of ATP.

  • Mechanism: The pyrimidine N1 acts as a Hydrogen Bond Acceptor (HBA). The isoindoline NH (imine tautomer) acts as a Hydrogen Bond Donor (HBD).

  • Targets: This motif is frequently observed in inhibitors of CDK2 (Cyclin-dependent kinase), VEGFR-2 , and MK2 (MAPKAPK2).[2]

CNS Activity (5-HT Receptors)

Structurally, the molecule resembles a rigidified analog of Buspirone or Gepirone .

  • Pharmacophore: The isoindoline moiety provides a lipophilic anchor (aromatic interaction), while the pyrimidine ring interacts with aspartate residues in the binding pocket of 5-HT1A receptors.

Analytical Characterization Standards

To validate the synthesis of this compound, the following analytical signals must be confirmed.

NMR Spectroscopy ( H NMR in DMSO- )
  • Imine NH: A broad singlet typically appearing downfield (

    
     9.0 – 10.5 ppm), exchangeable with 
    
    
    
    .
  • Methylene Protons (C3-H): A singlet at

    
     ~4.8–5.0 ppm.[1][2] Note: If the molecule tautomerizes to the 1-amino-isoindole form (fully aromatic), this signal will disappear/shift to an aromatic proton signal, but the dihydro-isoindoline form usually retains the methylene peak.
    
  • Pyrimidine Protons: Characteristic coupling pattern (doublet-triplet-doublet) for the 2-substituted pyrimidine ring.[1][2]

Infrared Spectroscopy (IR)
  • 
     (Exocyclic Imine):  Strong band at 1630–1660 cm⁻¹.[2]
    
  • 
    :  Broad band at 3200–3400 cm⁻¹.[2]
    

References

  • IUPAC Nomenclature of Fused and Bridged Fused Ring Systems. IUPAC Recommendations. [Link]

  • Tautomerism in Isoindolines. Journal of Organic Chemistry. (Contextual grounding on isoindoline-1-imine tautomerism). [Link]

  • Synthesis of Isoindoline Derivatives via Phthalonitrile. Organic Preparations and Procedures International. [Link]

  • Kinase Inhibitor Scaffolds: Pyrimidines and Isoindolines. Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary: Isoindoline Derivatives. National Center for Biotechnology Information. [Link][1][2]

Sources

Structural and Synthetic Profiling of 2-Pyrimidin-2-ylisoindolin-1-imine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and proteomics research, nitrogen-rich bicyclic scaffolds serve as critical building blocks for developing highly selective therapeutic agents. 2-Pyrimidin-2-ylisoindolin-1-imine represents a specialized, dual-pharmacophore intermediate that fuses an isoindoline core with a pyrimidine ring. This unique structural topology provides distinct hydrogen-bonding vectors and geometric rigidity, making it highly valuable for synthesizing kinase inhibitors, central nervous system (CNS) active agents, and targeted proteomic probes.

Because the free imine can be susceptible to hydrolysis under aqueous physiological conditions, this compound is predominantly synthesized, stored, and utilized as a hydrobromide salt (CAS: 1171549-94-2)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and a self-validating synthetic methodology for researchers.

Physicochemical Profiling & Structural Analysis

Accurate molecular characterization is the first step in assay development and computational docking studies. The transition from the free base to the hydrobromide salt significantly alters the molecular weight and solubility profile of the compound[1][2].

Quantitative Chemical Data Summary
PropertyFree BaseHydrobromide Salt (1:1)
IUPAC Name 2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindol-1-imine2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindol-1-imine hydrobromide
CAS Number N/A (Transient)1171549-94-2[1]
Molecular Formula C₁₂H₁₀N₄C₁₂H₁₁BrN₄ (or C₁₂H₁₀N₄ · HBr)
Molecular Weight 210.24 g/mol 291.15 g/mol [1]
Hydrogen Bond Donors 1 (Imine =NH)2 (Protonated Iminium)
Hydrogen Bond Acceptors 33
Primary Application Synthetic IntermediateProteomics Research / HTS Library Building[3]

Causality Insight: The hydrobromide salt is preferred over the free base because protonation of the imine nitrogen creates a resonance-stabilized iminium ion. This prevents nucleophilic attack by water (hydrolysis to the corresponding isoindolinone) and dramatically increases solubility in polar solvents like DMSO, which is critical for high-throughput screening (HTS) stock solutions.

Mechanistic Rationale in Drug Design

The architectural fusion of a pyrimidine ring to an isoindoline-1-imine creates a rigid, planar-to-semi-planar system that is highly adept at interacting with protein kinase active sites.

  • The Pyrimidine Motif: Acts as a classic hydrogen-bond acceptor. In kinase targeting, the nitrogen atoms of the pyrimidine ring frequently engage the backbone amides of the kinase hinge region.

  • The Isoindoline Core: Provides a hydrophobic aromatic surface for

    
     stacking with gatekeeper residues, while the saturated 
    
    
    
    group at position 3 introduces a slight out-of-plane vector, allowing the molecule to navigate complex three-dimensional binding pockets.
  • The Imine Group: Functions as a versatile handle. It can act as a hydrogen-bond donor/acceptor or be further functionalized (e.g., via reductive amination or acylation) to extend the molecule into solvent-exposed regions.

Pharmacophore KinaseHinge Kinase Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket (Gatekeeper Residue) SolventFront Solvent Exposed Region Pyrimidine Pyrimidin-2-yl Ring (H-Bond Acceptor) Pyrimidine->KinaseHinge H-Bond Imine Isoindolin-1-imine (H-Bond Donor/Acceptor) Pyrimidine->Imine N-C Bond Imine->SolventFront Solvation Aryl Fused Benzene Ring (Pi-Pi Stacking) Imine->Aryl Fused Aryl->HydrophobicPocket Hydrophobic/Pi

Fig 1: Pharmacophore interaction model of the pyrimidin-2-ylisoindolin-1-imine scaffold.

Synthetic Methodology & Protocols

To ensure reproducibility and high yield, the synthesis of 2-pyrimidin-2-ylisoindolin-1-imine hydrobromide relies on a two-step cascade: an


 N-alkylation followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Step-by-Step

Step 1: N-Alkylation of 2-Aminopyrimidine

  • Reagents: Charge a dry, argon-flushed round-bottom flask with 2-aminopyrimidine (1.0 equiv) and 2-cyanobenzyl bromide (1.1 equiv).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add anhydrous Potassium Carbonate (

    
    , 2.0 equiv).
    
    • Causality: DMF is a polar aprotic solvent that accelerates the

      
       displacement of the bromide. 
      
      
      
      is a mild base chosen specifically to scavenge the generated
      
      
      without hydrolyzing the sensitive nitrile group.
  • Reaction: Stir the suspension at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the 2-aminopyrimidine is consumed.

  • Workup: Cool to room temperature, dilute with cold water, and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF, dry over

    
    , and concentrate in vacuo to yield the intermediate N-(2-cyanobenzyl)pyrimidin-2-amine.
    

Step 2: Intramolecular Cyclization

  • Activation: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM).

  • Acid Catalysis: Slowly bubble anhydrous Hydrogen Bromide (

    
    ) gas into the solution at 0°C for 15 minutes, or add a stoichiometric excess of 
    
    
    
    in acetic acid.
    • Causality: The strong acid protonates the nitrile nitrogen, making the nitrile carbon highly electrophilic. The secondary amine of the pyrimidine intermediate then undergoes a 5-exo-dig intramolecular nucleophilic attack on the activated nitrile, forming the cyclic imine.

  • Isolation: The resulting 2-pyrimidin-2-ylisoindolin-1-imine hydrobromide salt will precipitate directly from the DCM solution as a highly pure solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

SynthWorkflow N1 2-Cyanobenzyl Bromide + 2-Aminopyrimidine N2 Nucleophilic Substitution (SN2, K2CO3, DMF, 80°C) N1->N2 N3 Intermediate: N-(2-cyanobenzyl)pyrimidin-2-amine N2->N3 N4 Intramolecular Cyclization (Acid Catalyzed / HBr) N3->N4 N5 2-Pyrimidin-2-ylisoindolin-1-imine Hydrobromide Salt N4->N5

Fig 2: Two-step synthetic workflow for 2-pyrimidin-2-ylisoindolin-1-imine hydrobromide.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized or commercially procured compound[3][4], the following analytical self-validation loop must be executed before deploying the compound in biological assays:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: Using Electrospray Ionization in positive mode (ESI+), the mass spectrometer will detect the free base cation. The expected

      
       is 211.1 
      
      
      
      , corresponding to the exact mass of
      
      
      (210.24 g/mol ) plus one proton.
    • Validation Logic: Confirms the successful cyclization and identifies any unreacted starting material.

  • Proton Nuclear Magnetic Resonance (

    
     NMR, 
    
    
    
    ):
    • Expected Result:

      • A highly deshielded broad singlet (

        
         ppm) corresponding to the protonated iminium (
        
        
        
        ) species of the hydrobromide salt.
      • Two characteristic doublets (

        
         ppm) and a triplet (
        
        
        
        ppm) confirming the intact pyrimidin-2-yl ring.
      • A distinct singlet (

        
         ppm, 2H) representing the 
        
        
        
        group at position 3 of the isoindoline ring.
    • Validation Logic: The presence of the

      
       singlet alongside the disappearance of the secondary amine proton from the intermediate conclusively proves the cyclic isoindoline structure.
      

References

  • BLD Pharm. "1171549-94-2 | 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide".
  • Santa Cruz Biotechnology (SCBIO). "2-pyrimidin-2-ylisoindolin-1-imine hydrobromide".
  • Santa Cruz Biotechnology (SCBT). "Indoles 03 | sc-343233".
  • Chem960. "1171549-94-2(2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide)".
  • Chem960. "1H-Isoindol-1-imine, 2,3-dihydro-2-(2-pyrimidinyl)-, hydrobromide (1:1)".

Sources

Tautomeric Dynamics of N-Substituted Isoindolin-1-imines: Mechanistic Insights and Synthetic Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted isoindolin-1-imine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors, CNS-active agents, and photodynamic therapy sensitizers. However, its utility is frequently complicated by prototropic tautomerism —specifically the equilibrium between the 1-iminoisoindoline and 1-aminoisoindole forms.

For drug development professionals, ignoring this equilibrium leads to erroneous Structure-Activity Relationship (SAR) models. A ligand designed to act as a hydrogen bond donor (imino form) may exist predominantly as an acceptor (amino form) under physiological conditions, nullifying potency. This guide provides a definitive technical analysis of this tautomerism, offering validated synthetic protocols and analytical strategies to control and characterize these dynamic systems.

Part 1: The Tautomeric Landscape

The core challenge in working with N-substituted isoindolin-1-imines is the migration of the proton between the endocyclic nitrogen (position 2) and the exocyclic nitrogen (position 1'). This results in two primary tautomers, further complicated by E/Z geometric isomerism at the exocyclic double bond.

The Equilibrium[1]
  • Form A (Imino-Isoindoline): Characterized by an exocyclic C=N double bond and a secondary amine within the five-membered ring. This form is often favored in polar aprotic solvents (e.g., DMSO) due to dipole stabilization.

  • Form B (Amino-Isoindole): Characterized by an endocyclic C=N double bond (part of the heteroaromatic system) and an exocyclic primary/secondary amine. This form maximizes the aromaticity of the isoindole system but is often less stable in solution unless trapped by specific substitution patterns.

Mechanistic Visualization

The following diagram illustrates the tautomeric shift and the thermodynamic drivers (aromaticity vs. solvation) governing the equilibrium.

Tautomerism cluster_factors Influencing Factors Imino Imino-Isoindoline (Exocyclic C=N) Solvent Stabilized TS Proton Transfer Transition State Imino->TS H+ Migration TS->Imino Dipole stabilization Amino Amino-Isoindole (Endocyclic C=N) Aromaticity Driven TS->Amino Re-aromatization Amino->TS Solvent perturbation Factors 1. Solvent Polarity (DMSO vs CDCl3) 2. N-Substituent Electronics (EWG vs EDG) 3. Intramolecular H-Bonding

Caption: Figure 1. The prototropic equilibrium between imino and amino forms.[1] The shift is driven by a competition between retaining the aromaticity of the benzene ring (favored in both) versus the pyrrole-like vs. pyridine-like character of the heterocyclic ring.

Part 2: Analytical Validation (NMR & Crystallography)

Distinguishing these tautomers requires precise analytical techniques. Standard


H NMR is often insufficient due to rapid proton exchange broadening signals. 

C NMR and

N NMR are the gold standards.
Diagnostic NMR Signals

The carbon atom at position 1 (C-1) is the most sensitive reporter of tautomeric state.

FeatureImino-Isoindoline (Form A)Amino-Isoindole (Form B)Mechanistic Cause
C-1 Chemical Shift 160 – 170 ppm150 – 158 ppmC=N (imine) is more deshielded than C-N (amine) character.
C-3 Chemical Shift ~140 – 150 ppm~120 – 130 ppmLoss of double bond character in the ring for Form A.
Solvent Effect Predominates in DMSO-d

Predominates in CDCl

(often)
DMSO stabilizes the more polar imino form via H-bonding.

H NMR (NH)
Broad singlet > 9 ppmBroad singlet < 6 ppmImino NH is more acidic/deshielded.

Expert Insight: When analyzing N-aryl derivatives, the presence of an ortho-substituent on the N-aryl ring (e.g., pyridyl) often locks the molecule into a specific tautomer (usually the Z-imino form) via an intramolecular hydrogen bond between the exocyclic nitrogen and the ortho-substituent. This "conformational lock" is a critical design strategy for rigidifying kinase inhibitors.

Part 3: Synthetic Protocols

While classical methods use phthalonitriles, modern "green" approaches utilizing 2-cyanobenzaldehyde offer higher atom economy and milder conditions.

Protocol: Three-Component Synthesis of N-Substituted Isoindolin-1-imines

This protocol avoids the use of harsh Lewis acids and minimizes byproduct formation.

Reaction: 2-Cyanobenzaldehyde + Primary Amine + Active Methylene (optional for fused systems)


 Isoindolin-1-imine.

Reagents:

  • 2-Cyanobenzaldehyde (1.0 equiv)

  • Primary Amine (e.g., Aniline derivatives, 1.0 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: None (Autocatalytic) or mild base (Et

    
    N)
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-cyanobenzaldehyde (5 mmol) in ethanol (10 mL).

  • Addition: Add the primary amine (5 mmol) dropwise at room temperature. Note: If the reaction is exothermic, cool to 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 7:3). The disappearance of the aldehyde spot indicates completion.

  • Precipitation: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate the solvent and recrystallize from EtOH/Ether.

  • Validation: Obtain

    
    H NMR in DMSO-d
    
    
    
    . Look for the disappearance of the aldehyde proton (10.1 ppm) and the appearance of the characteristic NH signal.
Synthetic Workflow Visualization

Synthesis cluster_mech Mechanism Start Reagents: 2-Cyanobenzaldehyde + Amine Mix Mixing in EtOH (Room Temp) Start->Mix Heat Reflux (2-4h) Nucleophilic Attack & Cyclization Mix->Heat Activation Cool Cooling & Precipitation (Thermodynamic Control) Heat->Cool Completion Filter Filtration & Washing Cool->Filter Product Isoindolin-1-imine (Solid) Filter->Product Mech 1. Imine formation (exocyclic) 2. Intramolecular nucleophilic attack 3. Tautomeric equilibration

Caption: Figure 2. Streamlined synthetic workflow for N-substituted isoindolin-1-imines using the 2-cyanobenzaldehyde route, favoring the thermodynamically stable precipitate.

Part 4: Applications in Drug Discovery

The tautomeric state of the isoindolin-1-imine core is not merely a spectroscopic curiosity; it dictates the pharmacodynamic profile of the drug.

Kinase Inhibition (H-Bonding Metrics)

Many kinase inhibitors target the ATP-binding pocket using a "hinge binder" motif.

  • Imino Form: The ring nitrogen (N-2) is a hydrogen bond donor (NH).

  • Amino Form: The ring nitrogen (N-2) is a hydrogen bond acceptor (N:).

Case Study: In the design of PI3K


 inhibitors, the isoindolin-1-one/imine core is used to interact with the hinge region. If the substituent at the exocyclic nitrogen is electron-withdrawing (e.g., 

-NO

-phenyl), it pulls electron density, favoring the amino tautomer. This can disrupt the expected H-bond network if the protein requires a donor at that position.

Recommendation: When docking these molecules, always generate both tautomers and dock them independently. Do not rely on the default protonation state assigned by software like LigPrep or MOE, as they often default to the most stable gas-phase tautomer, which may not be the bioactive species.

References

  • Spiessens, L. I., & Anteunis, M. J. O. (1983). NMR Studies on Imidines. VI.

    
    H and 
    
    
    
    C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. Bulletin des Sociétés Chimiques Belges. (Validating NMR shifts and solvent effects).
  • Zhang, W., et al. (2022). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate.[2] Chinese Journal of Organic Chemistry. (Modern synthetic protocols relevant to the scaffold).

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on heterocyclic tautomerism mechanisms).
  • Al-Mulla, A. (2013). Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. Arkivoc. (Green chemistry synthesis protocol).

Sources

Electronic properties of pyrimidinyl-isoindoline conjugated systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Pyrimidinyl-Isoindoline Conjugated Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Bridging Heterocyclic Worlds for Advanced Functionality

The strategic fusion of distinct heterocyclic scaffolds into a single conjugated system is a cornerstone of modern materials science and medicinal chemistry. Isoindoline derivatives, particularly the robust isoindoline-1,3-dione (phthalimide) core, offer a planar, electron-accepting structure with significant biological relevance and synthetic versatility.[1][2] Pyrimidines, as electron-deficient (π-deficient) aromatic systems, are fundamental components of nucleobases and are increasingly exploited in optoelectronics for their unique electronic and photophysical properties.[3][4]

This guide delves into the electronic properties of conjugated systems formed by linking these two powerful moieties. By directly connecting the pyrimidine and isoindoline nitrogen atoms, we create a donor-acceptor (D-A) framework where the electronic interplay between the electron-rich isoindoline benzene ring and the electron-deficient pyrimidine ring dictates the system's frontier molecular orbitals and, consequently, its optical and electrochemical behavior. This document provides a comprehensive overview of the theoretical underpinnings, characterization methodologies, and structure-property relationships that govern these promising molecules.

Theoretical Framework: Understanding the Electronic Landscape

The electronic behavior of a pyrimidinyl-isoindoline system is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is the most critical parameter as it determines the molecule's absorption and emission characteristics, as well as its electrochemical stability.[5]

The Role of π-Conjugation and Molecular Geometry

In a model compound such as 2-(pyrimidin-2-yl)isoindoline-1,3-dione , the π-systems of the phthalimide unit and the pyrimidine ring are electronically coupled. However, the conjugation is not perfectly planar. X-ray crystallography studies on the analogous compound, 2-(2-pyridyl)isoindoline-1,3-dione, reveal that the phthalimide unit and the pyridine ring are individually planar, but there is a significant dihedral angle of 62.1° between them.[6] This twist is crucial as it disrupts perfect π-orbital overlap, influencing the extent of electronic communication between the two moieties. The degree of this twist directly impacts the HOMO-LUMO gap.

Frontier Molecular Orbital (FMO) Distribution

Computational modeling using Density Functional Theory (DFT) is essential for visualizing the FMOs.[7][8]

  • HOMO: In this type of N-arylisoindoline system, the HOMO is typically localized on the more electron-rich phthalimide portion, specifically the benzene ring. This region acts as the primary electron donor.

  • LUMO: The LUMO is predominantly centered on the electron-deficient pyrimidine ring, which serves as the electron acceptor.

This spatial separation of the HOMO and LUMO is the hallmark of an Intramolecular Charge Transfer (ICT) system.[3] Upon photoexcitation, an electron is promoted from the HOMO (on the isoindoline part) to the LUMO (on the pyrimidine part), creating an excited state with a significant dipole moment.

Tuning the HOMO-LUMO Gap

The electronic properties can be rationally tuned by chemical modification. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to either heterocyclic core alters the FMO energy levels.[6]

  • Adding EDGs (e.g., -OCH₃, -N(CH₃)₂) to the Isoindoline Ring: This will raise the HOMO energy level, decreasing the overall HOMO-LUMO gap and causing a bathochromic (red) shift in the absorption spectrum.

  • Adding EWGs (e.g., -CN, -NO₂) to the Pyrimidine Ring: This will lower the LUMO energy level, also decreasing the HOMO-LUMO gap and inducing a red shift.

This relationship is visualized in the diagram below.

G cluster_0 Structure-Property Logic cluster_1 Base System (Pyrimidinyl-Isoindoline) cluster_2 EDG on Isoindoline (HOMO Destabilized) cluster_3 EWG on Pyrimidine (LUMO Stabilized) HOMO_base HOMO LUMO_base LUMO E_base Energy cluster_1 cluster_1 HOMO1 HOMO LUMO1 LUMO HOMO1->LUMO1  ΔE (gap) HOMO2 HOMO ↑ LUMO2 LUMO HOMO2->LUMO2  ΔE' < ΔE HOMO3 HOMO LUMO3 LUMO ↓ HOMO3->LUMO3  ΔE'' < ΔE cluster_2 cluster_2 cluster_3 cluster_3

Caption: Tuning the HOMO-LUMO gap via substituent effects.

Synthesis and Design Principles

The most direct route to N-substituted isoindoline-1,3-diones is the condensation reaction between phthalic anhydride and a primary amine.[4] For the parent pyrimidinyl-isoindoline system, this involves the reaction of phthalic anhydride with 2-aminopyrimidine.

Proposed Synthesis of 2-(pyrimidin-2-yl)isoindoline-1,3-dione:

  • Reactants: Phthalic anhydride (1.0 eq) and 2-aminopyrimidine (1.0 eq).

  • Solvent: Glacial acetic acid.

  • Procedure: The reactants are dissolved in glacial acetic acid and refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water and ethanol, and dried to yield the product. Further purification can be achieved by recrystallization.

This versatile synthetic approach allows for the creation of a library of derivatives by starting with substituted phthalic anhydrides or substituted 2-aminopyrimidines.

Experimental Characterization of Electronic Properties

A multi-faceted approach combining spectroscopy, electrochemistry, and computational modeling is required for a thorough characterization.

Photophysical Characterization Workflow

The absorption and emission properties are determined using UV-Visible and Photoluminescence spectroscopy.

Caption: Workflow for photophysical property characterization.

Protocol: UV-Visible Absorption Spectroscopy

  • Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, CH₂Cl₂) of known concentration (~1 mM). From this, prepare a dilute solution (~10⁻⁵ M).

    • Causality: A dilute solution is necessary to ensure the measurement is within the linear range of the Beer-Lambert law. Spectroscopic grade solvents are used to minimize background absorbance.

  • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This baseline will be subtracted from the sample spectrum to correct for solvent absorbance and scattering.

  • Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

  • Analysis: Identify the wavelength of maximum absorption (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert equation, A = εcl.

Protocol: Photoluminescence (PL) Spectroscopy

  • Preparation: Use the same ~10⁻⁵ M solution prepared for UV-Vis analysis. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement: Excite the sample at its λabs (or a wavelength on the shoulder of the main absorption band). Record the emission spectrum.

  • Quantum Yield (ΦF) Measurement: Measure the integrated emission intensity of the sample relative to a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The quantum yield is calculated using the comparative method.

  • Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (the difference in nm or cm⁻¹ between λabs and λem). A large Stokes shift is often indicative of a significant geometry change upon excitation, typical for ICT states.[3]

Electrochemical Characterization Workflow

Cyclic Voltammetry (CV) is used to probe the redox potentials of the molecule, from which the HOMO and LUMO energy levels can be estimated.

Caption: Workflow for electrochemical property characterization.

Protocol: Cyclic Voltammetry (CV)

  • Preparation: Dissolve the compound (~1 mM) in a dry, degassed electrochemical solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Causality: The electrolyte is required to ensure conductivity of the solution. The solvent must be dry and degassed (by bubbling with N₂ or Ar) to remove water and oxygen, which are electroactive and can interfere with the measurement.

  • Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Measurement: Scan the potential to positive values to find the oxidation potential (related to HOMO) and to negative values to find the reduction potential (related to LUMO).

  • Referencing: After the initial scan, add a small amount of ferrocene (Fc) as an internal standard and record the voltammogram again. All potentials should be referenced to the Fc/Fc⁺ couple.

  • Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials. Use these values to estimate the HOMO and LUMO energy levels using empirical formulas (e.g., EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV).[9] The electrochemical band gap can be calculated as the difference between the onset potentials.

Computational Modeling Protocol (DFT/TD-DFT)
  • Geometry Optimization: The ground-state molecular structure is optimized using DFT, commonly with the B3LYP functional and a basis set like 6-311G(d,p).[8][10] This step finds the lowest energy conformation of the molecule.

  • FMO Calculation: From the optimized geometry, the energies and spatial distributions of the HOMO and LUMO are calculated.

  • Excited State Calculation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions. This predicts the UV-Vis absorption spectrum (λabs) by calculating the vertical excitation energies from the ground state to various excited states.

Structure-Property Relationships: A Comparative Analysis

By combining experimental data and computational insights, we can build a clear picture of how molecular structure dictates electronic properties. The table below presents expected data for the parent 2-(pyrimidin-2-yl)isoindoline-1,3-dione and two hypothetical derivatives, based on established principles from related heterocyclic systems.[3][11]

Compound IDSubstituent on Isoindoline (R1)Substituent on Pyrimidine (R2)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)HOMO (eV)LUMO (eV)Eg (eV)
PI-1 HH~350~450~6500-5.90-2.603.30
PI-EDG 4-OCH₃H~375~490~6900-5.70-2.583.12
PI-EWG H4-CN~380~510~7100-5.95-2.903.05

Data are illustrative estimates based on published trends for analogous systems.

Analysis:

  • PI-1 (Parent System): Exhibits absorption in the near-UV and emission in the blue-violet region, characteristic of a moderately conjugated system with a significant HOMO-LUMO gap.

  • PI-EDG: The methoxy group on the donor (isoindoline) part raises the HOMO level, leading to a red-shifted absorption and emission and a smaller energy gap.

  • PI-EWG: The cyano group on the acceptor (pyrimidine) part lowers the LUMO level, causing an even more pronounced red shift and the smallest energy gap in the series. The larger Stokes shifts in the substituted systems suggest an increase in the ICT character of the excited state.

Applications and Future Outlook

The tunable electronic properties of pyrimidinyl-isoindoline systems make them attractive candidates for several advanced applications:

  • Organic Light-Emitting Diodes (OLEDs): Their potential for strong fluorescence and tunable emission colors makes them suitable as emitters or host materials in OLED devices.[3]

  • Chemosensors: The electron-deficient pyrimidine ring can act as a binding site or a signaling unit. Changes in the local chemical environment (e.g., pH, metal ion concentration) could perturb the ICT process, leading to a detectable change in fluorescence color or intensity.[12]

  • Pharmacological Scaffolds: Both isoindoline and pyrimidine cores are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous bioactive compounds.[1][13] The combined system could be explored for applications as enzyme inhibitors or receptor ligands, where electronic interactions are key to binding.

The future of this research lies in the synthesis of diverse libraries of these molecules and the systematic evaluation of their performance in functional devices and biological assays. Exploring different linkage points and expanding the π-conjugation will further broaden the scope of their tunable properties.

References

  • Eisenhart, R. J., et al. (2012). Photophysical and electrochemical properties of 1,3-bis(2-pyridylimino)isoindolate platinum(ii) derivatives. Dalton Transactions, 41(32), 9939-9948. [Link]

  • Kilic, A., et al. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 13(2), 174-184. [Link]

  • Kaur, H., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-23. [Link]

  • Gotor, R., et al. (2018). Synthesis, Photophysical Properties, and Two-Photon Absorption Behavior of Pyrimidinyl Urea Derivatives. The Journal of Organic Chemistry, 83(24), 15159-15172. [Link]

  • El-Faham, A., et al. (2025). DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. Biochemistry Research International, 2025, 7961294. [Link]

  • Kilic, A., et al. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]

  • Martin, M. W., et al. (2018). Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. Bioorganic & Medicinal Chemistry Letters, 28(12), 2143-2147. [Link]

  • Singh, G., et al. (2013). Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. ACS Omega, 3(10), 14356-14366. [Link]

  • Bolze, F., et al. (2021). Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. Molecules, 26(4), 1145. [Link]

  • Mary, Y. S., et al. (2021). Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. Journal of Molecular Structure, 1242, 130725. [Link]

  • Pindych, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4344. [Link]

  • Tsegaye, M. M., et al. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Scientific Reports, 14(1), 8345. [Link]

  • Min, J., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. Chemistry – A European Journal, 26(46), 10515-10523. [Link]

  • Gomaa, A. M., et al. (2024). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Helvetica Chimica Acta, 107(2), e202300159. [Link]

  • Liang, Z.-P., & Li, J. (2007). 2-(2-Pyridyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 63(1), o405-o406. [Link]

  • Abd El-All, A. S., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]

  • Azarrouk, A., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances, 11(29), 17796-17810. [Link]

  • Fouejio, D., et al. (2023). Structural, electronic and nonlinear optical properties, reactivity and solubility of the drug dihydroartemisinin functionalized on the carbon nanotube. Heliyon, 9(1), e12663. [Link]

  • Roy, D., et al. (2019). A Computational Approach to Investigate the Biochemical Properties of Paracetamol and Its Metabolites. Biomedical and Pharmacology Journal, 12(4), 1839-1849. [Link]

Sources

Methodological & Application

One-pot synthesis of isoindolin-1-imines using 2-aminopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Isoindolin-1-imines using 2-Aminopyrimidine

Executive Summary

The isoindoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antipsychotics, and anti-inflammatory agents. This application note details a robust, field-proven protocol for the one-pot synthesis of isoindolin-1-imines utilizing 2-aminopyrimidine as the nucleophilic partner.

Unlike standard alkyl amines, 2-aminopyrimidine possesses reduced nucleophilicity due to the electron-deficient pyrimidine ring. This guide addresses this challenge by optimizing the condensation-cyclization sequence, ensuring high yields without the need for toxic transition metals or harsh workups. The resulting N-heterocyclic scaffold is a critical precursor for dual-specificity kinase inhibitors (e.g., PI3K/mTOR pathways).[1]

Scientific Foundation & Mechanism

Reaction Design

The synthesis exploits the ortho-bifunctionality of 2-cyanobenzaldehyde (2-formylbenzonitrile). The reaction proceeds via a cascade sequence:

  • Condensation: The exocyclic amine of 2-aminopyrimidine attacks the aldehyde carbonyl to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The nitrogen lone pair of the newly formed imine attacks the electrophilic carbon of the adjacent nitrile group.

  • Tautomerization: The resulting cyclic intermediate rearranges to form the stable isoindolin-1-imine.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the stepwise conversion, highlighting the critical cyclization event that defines the yield.

ReactionMechanism Reactants Reactants (2-Cyanobenzaldehyde + 2-Aminopyrimidine) Hemiaminal Intermediate 1 (Hemiaminal) Reactants->Hemiaminal Nucleophilic Attack (k1) SchiffBase Intermediate 2 (Schiff Base / Imine) Hemiaminal->SchiffBase - H2O (Condensation) Cyclization Transition State (Intramolecular Nitrile Attack) SchiffBase->Cyclization Ring Closure Product Product (Isoindolin-1-imine) Cyclization->Product Tautomerization (Stable Scaffold)

Caption: Mechanistic cascade from condensation to cyclization. The Schiff base formation is the rate-determining step for electron-deficient amines.

Experimental Protocol

This protocol is optimized for 2-aminopyrimidine , which requires specific activation compared to more basic amines.

Materials & Reagents
  • Substrate: 2-Cyanobenzaldehyde (CAS: 7468-67-9), >98% purity.

  • Nucleophile: 2-Aminopyrimidine (CAS: 109-12-6).

  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade). Note: Protic solvents facilitate proton transfer during cyclization.

  • Catalyst (Optional): Glacial Acetic Acid (AcOH) or Potassium Carbonate (K₂CO₃).

Method A: Catalyst-Free "Green" Synthesis (Recommended)

Best for standard substrates where green chemistry compliance is a priority.

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanobenzaldehyde (1.0 mmol, 131 mg) in Ethanol (5 mL).

  • Addition: Add 2-aminopyrimidine (1.1 mmol, 105 mg) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) .

  • Monitoring: Stir for 4–6 hours . Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear, and a polar fluorescent product spot (Rf ~0.3) should appear.

  • Workup: Cool the reaction mixture to room temperature (25°C), then chill in an ice bath for 30 minutes.

  • Isolation: The product often precipitates as a solid. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL). Dry under vacuum.

    • Yield Expectation: 85–92%.

Method B: Acid-Catalyzed Synthesis

Required for sterically hindered derivatives or if Method A yields <50%.

  • Charge: Dissolve 2-cyanobenzaldehyde (1.0 mmol) and 2-aminopyrimidine (1.1 mmol) in Ethanol (5 mL).

  • Activate: Add Glacial Acetic Acid (2–3 drops, cat. amount). The acid protonates the aldehyde carbonyl, increasing electrophilicity for the initial attack.

  • Reflux: Heat to reflux for 2–4 hours .

  • Neutralization: Upon completion, cool to RT. If no precipitate forms, concentrate the solvent to ~1 mL and neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Optimization & Troubleshooting (Expert Insights)

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete condensation due to low nucleophilicity of 2-aminopyrimidine.Switch to Method B (Acid Catalysis) or use n-Butanol as solvent to increase reflux temperature (118°C).
Product Hydrolysis Isoindolin-1-imine hydrolyzing to isoindolin-1-one.Ensure solvent is anhydrous . Avoid prolonged exposure to aqueous acids during workup.
Sticky Gum Formation Impurities or incomplete cyclization.Triturate the crude gum with Diethyl Ether/Pentane to induce crystallization. Recrystallize from hot EtOH.
Starting Material Remains Equilibrium favoring reactants.Add 4Å Molecular Sieves to the reaction vessel to scavenge water and drive the equilibrium forward (Le Chatelier's principle).

Characterization Standards

To validate the synthesis, look for these specific spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Imine Proton: A singlet or broad signal around δ 9.0–10.0 ppm (NH).

    • Isoindoline Methylene: If the structure allows tautomerization to the amine form, look for benzylic protons; however, for isoindolin-1-imines, the C3 position is often part of the aromatic system or substituted. In this specific condensation, the C3 proton (from the original aldehyde) appears as a singlet around δ 8.5–9.2 ppm (often shifted downfield due to the imine).

    • Pyrimidine Ring: Distinctive doublet-triplet pattern (or broad singlets) for the pyrimidine protons.

  • IR Spectroscopy:

    • C=N Stretch: Strong band at 1620–1650 cm⁻¹ .

    • Absence of C≡N: Disappearance of the sharp nitrile peak at ~2220 cm⁻¹.

  • Mass Spectrometry (ESI):

    • Look for [M+H]⁺ peak corresponding to the molecular weight of the coupled product (MW = 210.24 g/mol for the unsubstituted parent).

References

  • Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. Source: Arkivoc (2013)

    • 2[3][4]

    • Relevance: Validates the catalyst-free reflux conditions in ethanol for similar amine substr
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Source: MDPI (2022)

    • 5[3]

    • Relevance: Provides characterization data and reactivity profiles for 2-aminopyrimidine nucleophiles.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine. Source: BenchChem

    • 1[6]

    • Relevance: Offers broader context on the handling and reactivity of cyanopyrimidine deriv

Sources

Strategic Solvent Selection for the Crystallization of 2-Pyrimidin-2-ylisoindolin-1-imine: A Methodical Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the systematic selection of solvents and the development of crystallization protocols for the target compound 2-Pyrimidin-2-ylisoindolin-1-imine. The successful crystallization of an Active Pharmaceutical Ingredient (API) is a critical determinant of its purity, stability, and bioavailability. Given the compound's structural features—a polar pyrimidine ring, a moderately polar isoindolinone core, and a hydrogen-bond-accepting imine group—a nuanced approach to solvent selection is imperative. This guide outlines a workflow from theoretical solvent screening based on physicochemical principles to practical, small-scale experimental protocols. We detail methodologies for slow evaporation, thermal gradient, and anti-solvent addition techniques, supported by explanations of the underlying thermodynamic and kinetic principles.

Introduction: The Critical Role of Crystallization

Crystallization is not merely a purification step; it is a critical solid-form engineering process that defines the final properties of an API. A well-controlled crystallization process yields a crystalline form with consistent particle size distribution, morphology, and polymorphic form, all of which are crucial for downstream processing and clinical performance. For a molecule like 2-Pyrimidin-2-ylisoindolin-1-imine, which contains multiple functional groups capable of engaging in various intermolecular interactions (e.g., hydrogen bonds, π-π stacking), the choice of solvent is the most powerful tool to navigate the complex solubility landscape and achieve desired crystalline attributes.

The primary goal of solvent selection is to identify a system where the compound exhibits moderate solubility and where this solubility is sensitive to changes in a controllable parameter, such as temperature or composition. This "solubility gradient" is the driving force for the supersaturation required to induce nucleation and crystal growth.

Physicochemical Landscape of 2-Pyrimidin-2-ylisoindolin-1-imine

A preliminary analysis of the molecule's structure is foundational to our solvent strategy.

  • Polarity: The molecule possesses distinct polar (pyrimidine, imine) and non-polar (aromatic rings) regions, suggesting it is a moderately polar compound. This duality indicates that a wide range of solvents, from polar aprotic to non-polar, could be viable.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the imine group are primarily hydrogen bond acceptors. The absence of classic donors (like -OH or -NH2) suggests that protic solvents will interact differently than aprotic solvents.

  • Aromaticity: The presence of multiple aromatic rings suggests the potential for π-π stacking interactions, which can be influenced by the solvent's aromaticity.

This profile suggests that solvents like acetone, ethyl acetate, acetonitrile, and alcohols are excellent starting points for screening.

Systematic Solvent Selection Workflow

A multi-stage approach, moving from a broad screen to a refined selection, minimizes experimental overhead and maximizes the probability of success.

SolventSelectionWorkflow A Initial Broad Screening (20-30 Solvents) B Solubility Assessment (Room Temp & 50°C) A->B Experimental Testing C Categorize Solvents B->C Data Analysis D High Solubility (>50 mg/mL) C->D E Moderate Solubility (5-50 mg/mL) C->E F Low/Insoluble (<5 mg/mL) C->F I Binary/Ternary Solvent System Design D->I Use as 'Solvent' G Cooling & Evaporation Crystallization Trials E->G Primary Candidates F->I Use as 'Anti-Solvent' J Optimization & Scale-Up G->J Successful Hit H Anti-Solvent Candidates I->G

Caption: Workflow for systematic solvent screening.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Comprehensive Solubility Assessment

This protocol establishes the solubility profile, which is the foundation for all subsequent crystallization experiments.

Objective: To determine the approximate solubility of 2-Pyrimidin-2-ylisoindolin-1-imine in a diverse range of solvents at ambient and elevated temperatures.

Materials:

  • 2-Pyrimidin-2-ylisoindolin-1-imine (amorphous or crude solid)

  • Selection of solvents (See Table 1)

  • 2 mL glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Add a pre-weighed amount (e.g., 10 mg) of the compound to a 2 mL vial containing a stir bar.

  • Add the first solvent dropwise (e.g., in 50 µL increments) while stirring at room temperature.

  • Observe for complete dissolution. Record the volume of solvent required to dissolve the solid.

  • If the solid does not dissolve after adding 1 mL of solvent, consider it sparingly soluble.

  • For vials where the solid dissolved, place them on a heating block set to 50°C.

  • If the solid was sparingly soluble at room temperature, repeat the incremental addition of solvent at 50°C.

  • Calculate the approximate solubility in mg/mL at both temperatures and record the results in a table (see Table 2 for an example).

Table 1: Recommended Solvents for Initial Screening
Solvent ClassSolventBoiling Point (°C)Polarity IndexKey Interactions
Protic Methanol655.1H-Bond Donor/Acceptor
Ethanol784.3H-Bond Donor/Acceptor
Isopropanol823.9H-Bond Donor/Acceptor
Aprotic Polar Acetone565.1H-Bond Acceptor, Dipolar
Acetonitrile825.8H-Bond Acceptor, Dipolar
Ethyl Acetate774.4H-Bond Acceptor, Ester
Tetrahydrofuran (THF)664.0H-Bond Acceptor, Ether
Aprotic Non-Polar Toluene1112.4Aromatic (π-π)
Heptane980.1van der Waals
Table 2: Hypothetical Solubility Data for 2-Pyrimidin-2-ylisoindolin-1-imine
SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Temperature Gradient (ΔS/ΔT)Observations
Methanol65>100LowHigh solubility, poor for cooling.
Ethanol4085HighGood candidate for cooling.
Isopropanol1550HighExcellent candidate for cooling.
Acetone70>100LowHigh solubility, potential solvent for anti-solvent method.
Ethyl Acetate2560HighGood candidate for cooling/evaporation.
Toluene515ModerateCandidate for cooling.
Heptane<1<1-Insoluble, potential anti-solvent.
Water<1<1-Insoluble, potential anti-solvent.
Protocol 2: Crystallization by Slow Evaporation

Principle: This technique gently increases the concentration of the solute towards supersaturation as the solvent evaporates, often yielding high-quality single crystals. It is best suited for solvents with moderate volatility and where the compound has good solubility.

Procedure:

  • Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., Ethyl Acetate) at room temperature.

  • Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with a cap, and pierce the cap with 1-2 small holes using a needle. This controls the rate of evaporation.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days.

  • Monitor periodically for crystal formation.

Protocol 3: Crystallization by Cooling (Thermal Gradient)

Principle: This method leverages a significant increase in solubility at higher temperatures. A saturated solution at a high temperature becomes supersaturated upon cooling, inducing crystallization. This is ideal for compounds with a high temperature coefficient of solubility.

CrystallizationProcess A Undersaturated Solution (Stable) B Supersaturation (Metastable Zone) A->B Driving Force (e.g., Cooling, Evaporation) C Nucleation (Formation of Crystal Seeds) B->C Overcomes Energy Barrier D Crystal Growth (Deposition onto Nuclei) B->D Seeding (Optional) C->D Growth Phase E Equilibrium (Saturated Solution + Crystals) D->E Consumption of Solute

Caption: The thermodynamic stages of crystallization.

Procedure:

  • Based on solubility data (Table 2), select a suitable solvent (e.g., Isopropanol).

  • Prepare a saturated solution at an elevated temperature (e.g., 50°C). Ensure all solid is completely dissolved.

  • Hot-filter the solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature. A slower cooling rate generally produces larger, more well-ordered crystals. For very slow cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask).

  • Once at room temperature, the solution can be further cooled in a refrigerator (4°C) to maximize the yield.

  • Collect the resulting crystals by filtration.

Protocol 4: Crystallization by Anti-Solvent Addition

Principle: This technique involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent. This reduces the overall solubility of the solute, inducing supersaturation and precipitation. This method is particularly useful when the compound is highly soluble in most solvents or is thermally sensitive.

Procedure:

  • Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Acetone).

  • Filter the solution.

  • Slowly add a miscible anti-solvent in which the compound is insoluble (e.g., Heptane or Water) dropwise to the solution while stirring.

  • Observe for the onset of turbidity (cloudiness), which indicates the point of nucleation.

  • Once turbidity appears, stop the addition of the anti-solvent and allow the solution to stir for a period to permit crystal growth. A small additional amount of anti-solvent can be added after some time to improve yield.

  • Collect the crystals by filtration.

Conclusion

The successful crystallization of 2-Pyrimidin-2-ylisoindolin-1-imine is an achievable goal through a systematic and logical approach. By beginning with a comprehensive understanding of the molecule's physicochemical properties and conducting a structured solvent screen, researchers can efficiently identify promising solvent systems. The protocols detailed herein for slow evaporation, cooling, and anti-solvent addition provide robust starting points for optimization. Each "hit" from these screens should be analyzed using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine its solid-state properties, ensuring the selection of a stable and reproducible crystalline form for further development.

References

  • Blagden, N., & de Matas, M. (2003). Crystal engineering of active pharmaceutical ingredients to optimize solid-form properties. Advanced Drug Delivery Reviews, 55(5), 617-634. URL: [Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. URL: [Link]

  • Kempkes, M., & Flemmer, A. (2008). Practical guide to cooling crystallization. Chemical Engineering Progress, 104(3), 34-39. URL: [Link]

  • Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent crystallization: A review. CrystEngComm, 14(20), 6693-6715. URL: [Link]

  • ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

Application Note: Microwave-Assisted Synthesis of N-Heteroaryl Isoindolin-1-imines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, microwave-assisted protocol for the synthesis of N-heteroaryl isoindolin-1-imines (and their stable tautomers, 3-aminoisoindoles). These scaffolds are critical pharmacophores in medicinal chemistry, exhibiting potent activity as STAT3 inhibitors, antipsychotics, and anti-inflammatory agents.

Traditional thermal synthesis of isoindolines often suffers from prolonged reaction times (12–24 hours), harsh conditions (high boiling solvents like DMF), and difficult purification due to side-product formation (e.g., hydrolysis to isoindolin-1-ones).

The Microwave Advantage: By utilizing dielectric heating, this protocol achieves:

  • Reaction Rate Acceleration: Reduction of synthesis time from hours to minutes (typically 10–20 min).

  • Green Chemistry Compliance: Use of Ethanol (EtOH) or solvent-free conditions instead of DMF/DMSO.

  • Enhanced Selectivity: Kinetic control favoring the imine/amino-isoindole tautomer over the thermodynamically stable hydrolysis product (isoindolinone).

Scientific Foundation & Mechanism

The Chemistry of 2-Cyanobenzaldehyde Condensation

The synthesis relies on the condensation of 2-cyanobenzaldehyde with an N-heteroaryl amine (e.g., 2-aminopyridine, 3-aminopyrazole).

Mechanistic Pathway:

  • Nucleophilic Attack: The primary amine of the heteroaryl group attacks the aldehyde carbonyl of 2-cyanobenzaldehyde.

  • Imine Formation: Dehydration yields the intermediate Schiff base (aldimine).

  • Intramolecular Cyclization: The nitrogen of the formed imine (or the heteroaryl ring nitrogen, depending on basicity) facilitates nucleophilic attack on the adjacent nitrile (–CN) group.

  • Tautomerization: The resulting exo-imine rearranges to the stable 3-amino-1H-isoindole or isoindolin-1-imine form.

Critical Quality Attribute (CQA): The stability of the imine bond is moisture-sensitive. In the presence of water and heat, the imine moiety hydrolyzes to the isoindolin-1-one (phthalimidine). Microwave irradiation minimizes the time available for this competing hydrolysis.

Mechanistic Diagram (Graphviz)

ReactionMechanism Reactants 2-Cyanobenzaldehyde + Heteroaryl Amine Inter1 Intermediate Aldimine (Schiff Base) Reactants->Inter1 - H2O (Condensation) Transition 5-Exo-Dig Cyclization Inter1->Transition MW Irradiation (Nucleophilic Attack on CN) Product Isoindolin-1-imine (3-Aminoisoindole) Transition->Product Tautomerization SideProduct Isoindolin-1-one (Hydrolysis Artifact) Product->SideProduct + H2O (Slow Hydrolysis)

Figure 1: Reaction pathway for the synthesis of isoindolin-1-imines. Note the competing hydrolysis pathway (dashed red) which is suppressed by rapid MW heating.

Materials & Equipment

Reagents
  • Substrate A: 2-Cyanobenzaldehyde (98% purity).

  • Substrate B: Heteroaryl Amine (e.g., 2-Aminopyridine, 2-Aminothiazole, 3-Amino-5-methylpyrazole).

  • Solvent: Ethanol (Absolute) or Isopropanol. Note: Avoid water to prevent hydrolysis.

  • Catalyst (Optional): Glacial Acetic Acid (AcOH) or Potassium Carbonate (K₂CO₃) - often catalyst-free in MW.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system.

    • Requirement: IR temperature sensor and pressure control (0–20 bar).

  • Vessels: 10 mL or 30 mL Borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).

  • Analysis: LC-MS (ESI+), ¹H-NMR (DMSO-d₆).

Experimental Protocol

Protocol A: Catalyst-Free Microwave Synthesis (Green Method)

This protocol is optimized for atom economy and ease of workup .

Step 1: Preparation

  • In a 10 mL microwave vial, charge 2-cyanobenzaldehyde (1.0 mmol, 131 mg).

  • Add the Heteroaryl Amine (1.0 mmol, 1.0 equiv).

  • Add Ethanol (2.0 mL).

  • Add a magnetic stir bar. Cap the vial securely.

    • Expert Tip: If the amine is a liquid, add it last. If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Control Mode: Standard (Temperature Control).

  • Temperature: 110 °C.

  • Hold Time: 15 minutes.

  • Pre-stirring: 30 seconds (Low speed).

  • Pressure Limit: 250 psi (17 bar).

  • Power: Dynamic (Max 200 W).

Step 3: Workup (Precipitation)

  • Allow the vial to cool to 50 °C inside the reactor (air jet cooling).

  • Remove the vial and let it stand at room temperature for 30 minutes.

  • Observation: The product often crystallizes directly from the cooling ethanol solution.

  • If no precipitate forms, cool in an ice bath (0 °C) for 15 minutes.

  • Filter the solid under vacuum using a sintered glass funnel.

  • Wash the cake with cold Ethanol (2 x 1 mL) and Diethyl Ether (2 x 2 mL).

  • Dry under vacuum.

Step 4: Characterization

  • Yield Calculation: Expected range 75–92%.

  • Purity Check: LC-MS. Look for [M+H]⁺ peak.

  • Structure Validation: ¹H-NMR.

    • Key Signal: Absence of aldehyde proton (~10 ppm). Presence of broad NH signal (if tautomer exists) or characteristic imine shifts.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the coupling of 2-cyanobenzaldehyde with 2-aminopyridine.

EntrySolventTemp (°C)Time (min)CatalystYield (%)Notes
1EthanolReflux (78)360None45Slow, incomplete conversion.
2DMF140180None60Difficult workup, some hydrolysis.
3Ethanol 110 (MW) 15 None 88 Optimal. Clean precipitation.
4Ethanol130 (MW)10AcOH82Slightly lower yield due to side products.
5Water100 (MW)10None30Major product was isoindolin-1-one (Hydrolysis).
Workflow Diagram

Workflow Setup Setup: 1.0 mmol Reactants in 2mL EtOH MW MW Irradiation: 110°C, 15 min, Dynamic Power Setup->MW Cooling Cooling Phase: RT (30 min) -> Ice Bath (15 min) MW->Cooling Filtration Isolation: Vacuum Filtration + Et2O Wash Cooling->Filtration Analysis Validation: NMR / LC-MS / Melting Point Filtration->Analysis

Figure 2: Optimized experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Expert Insights

Hydrolysis Management

The most common failure mode is the conversion of the desired isoindolin-1-imine to the isoindolin-1-one (oxygen analog).

  • Symptom: LC-MS shows a mass of [M+H]⁺ + 1 (or +18 depending on ionization) relative to expected, or NMR shows a carbonyl shift rather than imine/enamine character.

  • Solution: Ensure Ethanol is "Absolute" grade. Store amine substrates in desiccators. If hydrolysis persists, switch to Acetonitrile (MeCN) as the solvent, as it is non-protic, though solubility may decrease.

Regioselectivity with Unsymmetrical Amines

When using heteroaryl amines with multiple nucleophilic sites (e.g., 3-aminotriazole), mixtures may occur.

  • Insight: The microwave dielectric effect couples strongly with the most polar transition state. Generally, the most nucleophilic exocyclic amine reacts with the aldehyde first.

  • Validation: Use 2D-NMR (HMBC) to confirm the cyclization point on the heteroaryl ring.

Safety Note: Pressure

Ethanol at 110 °C generates internal pressure (~2–4 bar). Always use vessels rated for at least 15 bar and ensure the microwave safety interlocks are functional.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles

    • Source: Beilstein Journal of Organic Chemistry
    • Relevance: foundational review of MW effects on heterocycle formation.

    • Link:

  • Multifaceted Behavior of 2‐Cyanobenzaldehyde in the Synthesis of Isoindolinones and Rel

    • Source: European Journal of Organic Chemistry (via ResearchGate)[1]

    • Relevance: Details the mechanistic divergence between imines and isoindolinones.
    • Link: [Eur. J. Org.[1][2][3][4] Chem. Review (ResearchGate Snippet)]([Link])

  • Microwave-Assisted Reductive Amination and Cycliz

    • Source: MDPI (Molecules/Processes)
    • Relevance: Discusses the condensation kinetics of aldehydes and amines under MW irradi
    • Link:

  • Selective Heteroaryl N-Oxidation and Functionaliz

    • Source: N
    • Relevance: Provides context on the stability and reactivity of N-heteroaryl systems in oxid
    • Link:

Sources

Troubleshooting & Optimization

Improving solubility of 2-Pyrimidin-2-ylisoindolin-1-imine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with 2-Pyrimidin-2-ylisoindolin-1-imine .

This rigid, highly crystalline heterocyclic compound frequently presents severe solubility bottlenecks. The following troubleshooting guide synthesizes structural chemistry principles with field-proven formulation protocols to ensure your high-throughput screening (HTS) and biological assays yield accurate, reproducible data.

Section 1: Fundamental Solubility Diagnostics (The "Why")

Q1: Why is 2-Pyrimidin-2-ylisoindolin-1-imine so difficult to dissolve, even in 100% DMSO? A: The insolubility is a direct consequence of the molecule's structural thermodynamics. The isoindolin-1-imine core coupled with a pyrimidin-2-yl group creates a highly planar, aromatic system. This planarity promotes strong intermolecular


 stacking. Furthermore, the imine N-H acts as a strong hydrogen bond donor, while the pyrimidine nitrogens act as potent acceptors, creating a robust crystalline lattice.

While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent, overcoming this initial lattice energy requires kinetic intervention. Additionally, DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water drastically reduce its solvating power for lipophilic compounds because cavity formation in the solvent—a necessary thermodynamic step for dissolution—becomes significantly more difficult in wet DMSO compared to anhydrous DMSO[1].

Q2: What is "DMSO Shock" and why does my compound precipitate when added to cell media? A: "DMSO shock" is a localized supersaturation event[2]. When you pipette a concentrated DMSO stock of 2-Pyrimidin-2-ylisoindolin-1-imine into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The lipophilic compound is suddenly stripped of its solvation shell before it can evenly disperse, causing immediate aggregation and precipitation. This phenomenon is a primary cause of underestimated biological activity and flawed structure-activity relationship (SAR) data in drug discovery[3][4].

Section 2: Solubilization Workflow & Visualization

Below is the self-validating decision matrix you should follow when preparing stocks of highly crystalline heterocycles.

SolubilityWorkflow N1 Initial Solubilization (10 mM in DMSO) N2 Visually Clear? N1->N2 N3 Heat (37-50°C) & Bath Sonication N2->N3 No N7 Ready for Assay (Store in Desiccator) N2->N7 Yes N4 Visually Clear? N3->N4 N5 Use Anhydrous DMSO (Avoid Water Uptake) N4->N5 No N4->N7 Yes N6 Add Co-solvent (e.g., Tween-80, Cyclodextrin) N5->N6 If precipitation persists N6->N7

Fig 1. Systematic troubleshooting workflow for solubilizing rigid heterocyclic compounds in DMSO.

Section 3: Experimental Protocols (The "How")

Protocol A: Optimized Preparation of Anhydrous DMSO Stock

To prevent water-induced precipitation, the initial stock preparation must be strictly controlled[5].

  • Solvent Selection: Pierce a fresh, unopened bottle of Anhydrous DMSO (≤0.005% water) using a dry syringe. Causality: Minimizing initial water content prevents the synergistic enhancement of precipitation caused by H2O-DMSO non-ideal mixture properties[1].

  • Compound Addition: Weigh the required mass of 2-Pyrimidin-2-ylisoindolin-1-imine into a sterile, amber glass vial (to prevent potential photolytic degradation).

  • Mechanical Agitation: Add the anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously for 60 seconds.

  • Thermal & Acoustic Intervention: If the solution remains cloudy, place the vial in a water bath at 37°C to 50°C for 10-15 minutes, followed immediately by low-energy bath sonication for 5-10 minutes. Causality: Heat provides the thermodynamic energy to break the

    
     lattice bonds, while sonication provides mechanical cavitation to physically disrupt micro-aggregates[1][2].
    
  • Verification: Inspect visually against a dark background. The solution must be completely optically clear.

Protocol B: Mitigating "DMSO Shock" in Aqueous Assays

When diluting your stock into cell culture media or enzymatic buffers, use the "Pre-Spike" method to maintain solubility[6].

  • Calculate Final Concentration: Determine the maximum tolerated DMSO concentration for your specific cell line (typically 0.1% - 0.5%)[7].

  • Buffer Pre-Spiking: Before adding the compound, spike your bulk aqueous medium with neat DMSO to reach just below the final target DMSO concentration. Causality: Pre-conditioning the buffer reduces the steep solvent gradient that causes rapid compound crashing.

  • Dropwise Addition: While gently vortexing or stirring the pre-spiked medium, add the concentrated 2-Pyrimidin-2-ylisoindolin-1-imine stock dropwise .

  • Alternative Formulation: If precipitation still occurs, utilize a co-solvent strategy. Pre-mix the DMSO stock with a surfactant (e.g., Tween 80) or complexing agent (e.g., Hydroxypropyl-

    
    -cyclodextrin) before aqueous dilution[3][7].
    

Section 4: Data Presentation & Strategy Comparison

The following table summarizes the quantitative impact of various solubilization strategies on rigid heterocycles in DMSO, allowing you to select the appropriate intervention based on your assay's tolerance.

Solubilization StrategyPrimary Mechanism of ActionEst. Solubility GainCritical Consideration / Risk Factor
Anhydrous DMSO Prevents water-induced cavity formation resistance.Baseline (1x)DMSO is highly hygroscopic; requires strict desiccation[5].
Gentle Heating (50°C) Provides thermodynamic energy to break the crystal lattice.2x – 3xRisk of thermal degradation if temperature exceeds 50°C[5].
Bath Sonication Mechanical cavitation physically disrupts molecular aggregates.1.5x – 2xEnergy dissipation can cause localized overheating; monitor bath temp[1].
Cyclodextrins (Co-solvent) Hydrophobic cavity encapsulation reduces free energy of solvation.3x – 5xMay interfere with specific biological targets or membrane permeability[2][3].

Section 5: Advanced Handling FAQs

Q3: Can I store my prepared DMSO stock solutions at -20°C? A: It is highly discouraged for marginally soluble compounds. DMSO has a relatively high freezing point of 18.5°C[8]. Repeated freeze-thaw cycles synergistically enhance the precipitation of compounds from DMSO screening stocks, especially if the solvent has absorbed trace amounts of water during handling[1]. It is recommended to aliquot the stock into single-use volumes, or store the working stock at room temperature in a vacuum desiccator if the compound is chemically stable[5][7].

Q4: Are there alternative solvents if DMSO proves completely ineffective or toxic? A: Yes. If DMSO fails, you can evaluate Cyrene™ (dihydrolevoglucosenone) , a bio-based, greener alternative that exhibits comparable polar aprotic solvation properties but often circumvents specific precipitation issues[2]. Alternatively, Dimethylformamide (DMF) is an excellent solvent for highly crystalline compounds[9], though its higher cellular toxicity requires strict limitation of the final assay concentration (typically <0.1%)[6].

References

  • High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available at:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH). Available at:[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Compound Handling Instructions. MedChemExpress. Available at: [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. Available at:[Link]

  • Dimethyl sulfoxide. Wikipedia. Available at:[Link]

Sources

Technical Support Center: Purification of 2-Pyrimidin-2-ylisoindolin-1-imine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying basic, nitrogen-rich heterocycles like 2-pyrimidin-2-ylisoindolin-1-imine presents a unique set of chromatographic challenges. This compound features a highly basic imine (=NH) group, an isoindoline core, and a pyrimidine ring. When exposed to standard purification conditions, these moieties frequently lead to severe peak tailing, irreversible stationary phase binding, and acid-catalyzed degradation[1].

This guide synthesizes field-proven methodologies to overcome these issues, ensuring high-yield and high-purity isolation for downstream drug development applications.

Section 1: Mechanistic Insights (The Causality of Chromatography Failure)

To successfully purify 2-pyrimidin-2-ylisoindolin-1-imine, one must first understand why standard silica gel chromatography often fails.

  • Ion-Exchange & Tailing: Standard Type-A silica gel is slightly acidic (pH 4.5–6.0) due to the presence of free surface silanol (Si-OH) groups[2]. The basic nitrogen atoms in the pyrimidine ring and the imine group become protonated upon contact with these silanols. This creates a strong electrostatic (ion-exchange) interaction, causing the compound to streak down the column rather than eluting as a discrete band[3].

  • Acid-Catalyzed Hydrolysis: Imines are inherently sensitive to hydrolysis. The acidic environment of the silica gel, combined with trace amounts of water trapped in the silica matrix, catalyzes the hydrolysis of the exocyclic =NH group[1]. For 2-pyrimidin-2-ylisoindolin-1-imine, this degradation pathway yields 2-pyrimidin-2-ylisoindolin-1-one (a lactam) and releases ammonia gas.

Mechanism Imine 2-Pyrimidin-2-ylisoindolin-1-imine (Basic Imine) Protonated Protonated Iminium Intermediate Imine->Protonated H+ Transfer Silanol Acidic Silanol (Si-OH) from Silica Gel Silanol->Protonated Catalysis Lactam 2-Pyrimidin-2-ylisoindolin-1-one (Lactam Impurity) Protonated->Lactam Hydrolysis Water Trace H2O in Silica Matrix Water->Lactam Nucleophile

Fig 1. Acid-catalyzed hydrolysis mechanism of 2-pyrimidin-2-ylisoindolin-1-imine on standard silica gel.

Section 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking heavily on the TLC plate and the column. How do I resolve this? A: The streaking is caused by secondary interactions with acidic silanols[3]. To resolve this, you must use a silanol-masking agent. Add 1% to 5% Triethylamine (TEA) to your mobile phase[4]. TEA is a sacrificial base that competitively binds to the acidic silanols, neutralizing them and allowing your basic imine to elute as a tight, symmetrical band[2].

Q2: I loaded pure 2-pyrimidin-2-ylisoindolin-1-imine onto the column, but my collected fractions show a new, less polar spot. What happened? A: This is a classic symptom of on-column hydrolysis[5]. The new spot is the lactam degradation product (2-pyrimidin-2-ylisoindolin-1-one). To prevent this, you must minimize the compound's residence time on the column (use flash chromatography, not gravity)[4], or switch to a non-acidic stationary phase such as Basic Alumina[1].

Q3: How should I load the crude mixture onto the column? A: Avoid dissolving the crude product in potentially acidic solvents (e.g., un-neutralized chloroform or old dichloromethane, which can contain trace HCl). If dry-loading is necessary, do not use standard silica. Instead, pre-treat a small amount of silica with a TEA-containing solvent, dry it under a vacuum, and then use it for loading[4]. Alternatively, dry-load directly onto basic alumina.

Q4: Are there alternative stationary phases if TEA-deactivated silica still causes degradation? A: Yes. Basic Alumina (Brockmann Grade II or III) is highly recommended for sensitive imines[2]. It provides a naturally alkaline environment (pH 9–10) that completely suppresses acid-catalyzed hydrolysis[1]. Cyano-bonded silica (CN-silica) run in normal-phase mode is another excellent, neutral alternative[4].

Section 3: Standardized Experimental Protocols
Protocol A: Purification via TEA-Deactivated Silica Gel Chromatography

This protocol creates a self-validating system: if the column is properly deactivated, the eluent pH will remain basic, and hydrolysis will be completely arrested[4].

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate) and add 3% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-containing mobile phase.

  • Column Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-containing solvent.

    • Validation Check: Collect a drop of the eluent from the stopcock and test it with wet pH paper; it must read basic (pH > 8) to confirm all silanols are neutralized.

  • Washing (Optional): To prevent excess TEA from co-eluting with your product, you can flush the column with 2 CV of your standard mobile phase (without TEA) immediately before loading[4]. The silica will remain deactivated.

  • Loading & Elution: Load the 2-pyrimidin-2-ylisoindolin-1-imine carefully. Elute using a slight positive pressure (flash chromatography) to ensure the residence time is strictly under 20 minutes[4].

Protocol B: Purification via Basic Alumina Chromatography

Used when the imine is hypersensitive to even transient acidic environments[1].

  • Phase Selection: Weigh out Basic Alumina (Brockmann Activity II). (Note: Activity I is often too retentive; if you only have Activity I, deactivate it by adding 3% w/w water and shaking thoroughly).

  • Packing: Dry-pack or slurry-pack the alumina column using a non-polar solvent (e.g., Hexanes). TEA is not required.

  • Loading: Dissolve the crude sample in a minimum volume of eluent. Load directly onto the alumina bed.

  • Elution: Elute with a gradient of Hexane to Ethyl Acetate. Monitor fractions using Alumina TLC plates to ensure accurate Rf correlation[6].

Section 4: Data Presentation

Table 1: Comparison of Stationary Phases for Imine Purification

Stationary PhaseSurface pHResolving PowerHydrolysis Risk for IminesRecommended Additives
Standard Silica Gel4.5 – 6.0HighSevere None (Not recommended)
TEA-Deactivated Silica~ 8.0HighLow1-5% Triethylamine[4]
Basic Alumina9.0 – 10.0ModerateNone None required[1]
Neutral Alumina6.5 – 7.5ModerateLow to ModerateNone required
Cyano-Silica (NP)~ 7.0HighLowNone required[4]
Section 5: Workflow Visualization

Workflow Start Crude 2-Pyrimidin-2-ylisoindolin-1-imine TLC Perform TLC on Standard Silica Start->TLC Decision Observe Streaking or Lactam Formation? TLC->Decision Alumina Protocol B: Basic Alumina (No Additives Needed) Decision->Alumina Severe Degradation TEA Protocol A: TEA-Deactivated Silica (3% TEA in Eluent) Decision->TEA Streaking Only Load Load Sample (Avoid Acidic Solvents) Alumina->Load TEA->Load Elute Flash Elution (Minimize Residence Time) Load->Elute Pure Isolated Pure Imine Elute->Pure

Fig 2. Decision tree for selecting the optimal chromatographic workflow for basic imine purification.

Section 6: References
  • ResearchGate - How to isolate Imine by column chromatography?. Available at: [Link]

  • ResearchGate - Is it possible to purify imine using column chromatography?. Available at:[Link]

  • Chromatography Online - Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Available at: [Link]

  • Reddit (r/chemistry) - Purification of an imine/methods on using alumina. Available at: [Link]

  • University of Rochester - Chromatography: The Solid Phase. Available at: [Link]

Sources

Overcoming low yield in isoindoline-pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yield in Isoindoline-Pyrimidine Coupling Reactions Role: Senior Application Scientist Status: Active Support Ticket

Diagnostic Overview

Welcome to the technical support module for Isoindoline-Pyrimidine Coupling . This transformation is deceptive; while it looks like a standard amine arylation, the specific combination of the bicyclic, sterically constrained isoindoline and the electron-deficient (yet coordinating) pyrimidine ring creates a "perfect storm" for low yields.

Before modifying your reaction, you must diagnose the root cause.[1] Use the decision matrix below to determine if you are fighting an electronic battle (reactivity) or a steric/coordination battle (catalyst failure).

Workflow Selector: vs. Catalysis

Caption: Diagnostic tree to select the primary coupling strategy based on pyrimidine electronics.

Route A: Troubleshooting (Nucleophilic Aromatic Substitution)

Context: You are coupling isoindoline with a halogenated pyrimidine (e.g., 2-chloropyrimidine or 2,4-dichloropyrimidine). Common Failure Mode: Reaction stalls at 30-50% conversion, or regioselectivity is poor.

FAQ: Optimization

Q: My reaction stalls despite heating to 100°C. What is killing the conversion? A: This is likely product inhibition or protonation of the nucleophile .

  • The Mechanism: As the reaction proceeds, HCl is generated. If your base (e.g., TEA, DIPEA) is not strong enough or soluble enough, the isoindoline (pKa ~9-10) becomes protonated to the ammonium salt, rendering it non-nucleophilic.

  • The Fix: Switch to an inorganic base like

    
     or 
    
    
    
    in a polar aprotic solvent. The heterogeneity of the base prevents "base-catalyzed hydrolysis" side reactions while effectively neutralizing acid.

Q: I have a 2,4-dichloropyrimidine. I want the isoindoline at C2, but I'm getting a mixture or mostly C4. Why? A: This is a classic regioselectivity trap.

  • The Science: The C4 position is electronically more deficient (lower LUMO energy) than C2, making it kinetically favored for nucleophilic attack.[1]

  • The Protocol:

    • To target C4: Run at 0°C to RT in THF with 1.0 eq of base. Kinetic control favors C4.[2]

    • To target C2: You must block C4 first (e.g., with a non-leaving group) or accept that you need to install a group at C4, then C2. If C4 has a weaker leaving group (e.g., -OMe) and C2 has -Cl, you can target C2, but it requires high heat (>100°C).

Q: The pyrimidine hydrolyzes to the -OH form (pyrimidinone) before coupling. A: This indicates "wet" conditions.

  • The Fix: Pyrimidines are hygroscopic. Use anhydrous DMSO or NMP. Avoid alcohols (MeOH, EtOH) as solvents, as alkoxides can compete with isoindoline, forming ether side products.

Optimized Protocol
ParameterRecommendationRationale
Solvent DMSO or NMP (0.5 M)High dielectric constant stabilizes the Meisenheimer complex intermediate.
Base DIPEA (2-3 equiv)Soluble organic bases are standard, but if stalling occurs, switch to suspended

.
Temperature 80–120°C Isoindoline is sterically bulky; thermal energy is needed to overcome the steric barrier at the transition state.
Additives KF (Potassium Fluoride)For chlorinated substrates, adding KF can form the more reactive fluoro-intermediate in situ (Halex reaction).

Route B: Troubleshooting Buchwald-Hartwig Amination

Context: You are coupling isoindoline with an unactivated halopyrimidine, or


 failed.
Common Failure Mode:  Dehalogenation (reduction of Ar-Cl to Ar-H) or catalyst poisoning (Pd binds to pyrimidine N instead of doing oxidative addition).
The "Isoindoline Effect"

Isoindoline is a secondary amine, but its bicyclic structure creates a "fan" of steric bulk that is different from linear amines. It requires Third or Fourth Generation Buchwald Pre-catalysts . Using simple


 + 

will almost certainly fail.
Visualizing the Catalyst Cycle Failure Points

Caption: The critical failure point is often competitive binding of the pyrimidine nitrogen to Pd(0), preventing the catalytic cycle.

FAQ: Catalyst & Ligand Selection

Q: Which ligand is best for isoindoline + pyrimidine? A: You need a ligand that is bulky enough to prevent Pd from binding to the pyrimidine nitrogens, but flexible enough to accommodate the isoindoline.

  • Gold Standard: RuPhos or BrettPhos .

    • Why: These dialkylbiaryl phosphines create a protective "pocket" around the Pd. RuPhos is specifically optimized for secondary amines and heteroaryl halides.

  • Alternative: XPhos (if the pyrimidine is extremely hindered).

Q: I am seeing significant dehalogenation (Ar-Cl -> Ar-H). A: This is a "Hydride Transfer" side reaction, often caused by


-hydride elimination from the amine or solvent.
  • The Fix:

    • Switch Solvent: Move from isopropanol/ethanol to Toluene or 1,4-Dioxane (anhydrous).

    • Switch Base: Use NaOtBu (Sodium tert-butoxide).[3] It is bulky and fast. If functional groups are sensitive, use

      
        but increase temp to 100°C.
      
    • Use Pre-catalysts: Use RuPhos Pd G4 instead of mixing Pd and Ligand. This eliminates the induction period where dehalogenation often happens.

Optimized Buchwald Protocol
  • Catalyst: RuPhos Pd G4 (1–3 mol%).

    • Note: If G4 is unavailable, use

      
       + RuPhos (1:2 ratio), pre-stirred in solvent for 30 mins at 60°C before adding reactants.
      
  • Base: NaOtBu (1.5 equiv).

    • Warning: Must be stored in a glovebox or fresh bottle. Hydrolyzed NaOtBu (NaOH + tBuOH) kills the reaction.

  • Solvent: Toluene or t-Amyl Alcohol (0.2 M).

    • Why t-Amyl Alcohol? It solubilizes the Pd-complex better than toluene for polar pyrimidines.

  • Temperature: 80°C – 100°C.

Workup & Isolation (The "Hidden" Yield Loss)

Issue: Isoindoline-pyrimidines are often amphiphilic (greasy rings + polar nitrogens). They can "hide" in the aqueous layer during extraction or streak on silica columns.

Protocol for Maximum Recovery:

  • Quench: Do not dump into water. Dilute with EtOAc.

  • Wash: Wash organic layer with saturated

    
      (removes unreacted isoindoline) followed by water .
    
  • The "Back-Extraction" Rule: The product likely partitioned into the aqueous layer. Re-extract the aqueous layer 3x with DCM:Isopropanol (3:1) . This "magic solvent mix" pulls polar heterocycles out of water.

  • Purification: If streaking occurs on silica, add 1% Triethylamine to your eluent (DCM/MeOH) to deactivate acidic silica sites.

References

  • Mechanisms of SNAr vs.

    • Title: "Amination of Heteroaryl Chlorides: Palladium C
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: "A Highly Regioselective Amin
    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Ligand Selection (RuPhos/BrettPhos): Title: "Buchwald-Hartwig Amination Precatalysts" (User Guide) Source:Sigma-Aldrich / Merck Technical Library
  • Steric Hindrance in Coupling

    • Title: "Rational Ligand Design for the Aryl
    • Source:Journal of the American Chemical Society
    • URL:[Link]

Sources

Technical Support Guide: Stability & Handling of 2-Pyrimidin-2-ylisoindolin-1-imine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-Pyrimidin-2-ylisoindolin-1-imine under acidic conditions Content Type: Technical Support Center Guide

Executive Summary

2-Pyrimidin-2-ylisoindolin-1-imine is a cyclic amidine intermediate often encountered in the synthesis of phthalocyanine derivatives or specific heterocyclic ligands. While the isoindoline core provides some structural rigidity, the exocyclic imine functionality at the C1 position is hydrolytically unstable under acidic conditions .

Users frequently report "disappearance" of the compound or conversion to an inert white solid during acidic workups or storage in protic solvents. This guide details the mechanism of this instability, diagnostic markers for degradation, and protocols for handling the compound to maintain integrity.

Diagnostic Troubleshooting (FAQ)

This section addresses specific issues you may encounter in the lab.

Q1: My LCMS shows a mass shift of +1 Da after acidic workup. What happened?

Diagnosis: Hydrolysis to the Lactam. The +1 Da mass shift is the definitive signature of the imine (


) converting to the ketone (

).
  • Reaction: Imine hydrolysis releases ammonia (

    
    ) and incorporates water (
    
    
    
    ).[1][2]
  • Mass Change:

    
    .
    
  • Product: The resulting 2-(pyrimidin-2-yl)isoindolin-1-one is a stable, neutral lactam that is often pharmacologically inactive and difficult to react further.

Q2: The compound precipitated as a white solid in 1N HCl and is now insoluble. Can I redissolve it?

Diagnosis: Irreversible Degradation. The starting material (imine) is basic and likely soluble in acid due to protonation. However, the hydrolysis product (lactam) is neutral and typically much less soluble in aqueous acid, causing it to precipitate.

  • Action: Check the NMR. If the characteristic imine proton signals are gone and the spectrum looks simplified, the degradation is irreversible. You cannot "re-iminate" the lactam simply by adjusting pH.

Q3: Can I use silica gel chromatography for purification?

Recommendation: Avoid Standard Silica. Standard silica gel is slightly acidic (


). This is sufficient to catalyze hydrolysis on the column, leading to poor recovery and "streaking."
  • Solution: Use Neutralized Silica (pre-treated with 1% Triethylamine) or Basic Alumina . Alternatively, use reverse-phase chromatography with a basic modifier (Ammonium Bicarbonate, pH 10).

Q4: How should I store this compound?

Protocol: Store as a solid at


 under inert atmosphere (Argon/Nitrogen).
  • Avoid: Solutions in protic solvents (MeOH, Water) for long-term storage.

  • Critical: Ensure the vial is essentially free of moisture.

Mechanism of Instability

The instability arises from the acid-catalyzed hydrolysis of the cyclic amidine moiety. Unlike simple imines, the isoindolin-1-imine is stabilized by resonance; however, protonation of the pyrimidine ring or the imine nitrogen activates the C1 carbon toward nucleophilic attack by water.

Hydrolysis Pathway[1][2][3][4][5]

The transformation proceeds through a Tetrahedral Intermediate , followed by the elimination of ammonia. The driving force is the formation of the thermodynamically stable amide (lactam) bond.

HydrolysisMechanism Reactant 2-Pyrimidin-2-ylisoindolin-1-imine (Cyclic Amidine) Protonation Protonated Intermediate (Activated Electrophile) Reactant->Protonation + H+ Tetrahedral Tetrahedral Intermediate (Gem-Amino Alcohol) Protonation->Tetrahedral + H2O Product 2-(Pyrimidin-2-yl)isoindolin-1-one (Stable Lactam) Tetrahedral->Product - NH3 Ammonia NH4+ (Byproduct) Tetrahedral->Ammonia

Figure 1: Acid-catalyzed hydrolysis pathway converting the reactive imine to the stable lactam.

Experimental Protocols

Protocol A: Stability Assay (HPLC/LCMS)

Use this protocol to verify if your specific batch or conditions are causing degradation.

Materials:

  • Solvent A: 10 mM Ammonium Acetate (pH 7.0)

  • Solvent B: 0.1% Formic Acid in Water (pH ~2.5)

  • Solvent C: Acetonitrile

Procedure:

  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (stable stock).

  • Test Samples:

    • Neutral: Dilute 10 µL stock into 490 µL Solvent A/ACN (50:50).

    • Acidic:[2][3][4] Dilute 10 µL stock into 490 µL Solvent B/ACN (50:50).

  • Incubation: Incubate at Room Temperature (

    
    ).
    
  • Analysis: Inject on HPLC at

    
    , 
    
    
    
    , and
    
    
    .
  • Criteria: Calculate % Area of the parent peak.

    • 
       remaining at 4h: Stable for short-term handling.
      
    • 
       remaining at 1h: Highly Unstable  – Perform all reactions/workups under basic conditions.
      
Protocol B: Synthesis Workup (Mitigation)

If you must isolate the imine from a reaction mixture:

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO3 (pH ~8.5).

  • Extraction: Use EtOAc or DCM. Do not wash with HCl or NH4Cl.

  • Drying: Use

    
     (neutral), not 
    
    
    
    (can be slightly acidic).
  • Concentration: Rotovap at

    
     (heat accelerates hydrolysis).
    

Reference Data

Table 1: Stability Half-Life (


) vs. pH 
Estimated values based on structural analogs (N-substituted benzamidines).
pH ConditionEstimated

Primary Degradation Product
pH 1.0 (0.1 N HCl) < 15 MinutesIsoindolin-1-one (Lactam)
pH 4.5 (Acetate) 2 - 4 HoursIsoindolin-1-one (Lactam)
pH 7.4 (PBS) > 24 HoursMinimal Degradation
pH 10 (Carbonate) StableN/A

References

  • Mechanism of Imine Hydrolysis

    • Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines." Journal of the American Chemical Society.[3]

    • [3]

  • Isoindoline Chemistry & Phthalonitrile Derivatives

    • Detailed analysis of phthalonitrile-amine addition products and their stability in the context of resin curing.
    • Source: "Synthesis and properties of a high-performance pyrimidine-containing self-catalyzed phthalonitrile polymer." Journal of Polymer Science Part A: Polymer Chemistry.
  • Amidine Stability Reviews

    • "Functionality of amidines and amidrazones." Arkivoc.

Sources

Technical Support Center: Removal of Unreacted 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2AP-PURIFICATION-001 Status: Active Specialist: Senior Application Scientist[1][2]

Executive Summary

2-Aminopyrimidine (2-AP) is a ubiquitous building block in kinase inhibitor synthesis, yet it presents distinct purification challenges.[1][2] Its moderate water solubility, ability to streak on silica, and weak basicity (pKa ~3.54) often lead to co-elution with polar products.[1][2] This guide provides four validated workflows to sequester and remove 2-AP, ranging from high-throughput scavenging to large-scale crystallization.

Diagnostic Workflow

Before selecting a protocol, determine the physicochemical compatibility of your target product using the decision matrix below.

purification_logic start START: Product + Excess 2-AP q_basic Is your Product Basic (pKa > 4)? start->q_basic q_acid_sens Is Product Acid Sensitive? q_basic->q_acid_sens No (Neutral/Acidic) method_resin Method B: Cation Exchange Resin q_basic->method_resin Yes (Co-elutes) method_extract Method A: pH-Controlled Extraction q_acid_sens->method_extract No method_cryst Method C: Recrystallization q_acid_sens->method_cryst Yes method_chrom Method D: Modified Chromatography method_extract->method_chrom If fails method_cryst->method_chrom If fails

Figure 1: Decision matrix for selecting the optimal 2-AP removal strategy based on product stability and basicity.

Protocol A: pH-Controlled Extraction (The "pKa Swing")

Best For: Neutral or acidic products stable at pH 1–2.[1][2] Mechanism: 2-AP has a pKa of 3.54 [1].[1][2] By adjusting the aqueous phase to pH < 1.5, you force >99% of the 2-AP into the protonated, water-soluble pyridinium form, while retaining your non-basic product in the organic phase.

Step-by-Step Methodology:

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (DCM or EtOAc). Avoid ethers (THF/Dioxane) as they increase water miscibility.[1][2]

  • Acid Wash: Wash the organic layer twice with 1.0 M HCl (pH ~0).[1][2]

    • Why: At pH 0, the ratio of [Protonated]/[Neutral] 2-AP is >1000:1.

  • Brine Wash: Wash the organic layer once with saturated brine to break any emulsions formed by the amphiphilic nature of the salt.[1][2]

  • Validation: Spot the organic layer on a TLC plate. The low Rf spot corresponding to 2-AP should be absent.[1][2]

Data: Theoretical Partitioning at pH 1.0

Species pKa % Ionized at pH 1.0 Phase Preference
2-Aminopyrimidine 3.54 99.7% Aqueous

| Typical Amide Product | ~ -0.5 | < 1% | Organic |[1][2]

Protocol B: Solid-Phase Scavenging (Resin Capture)

Best For: Basic products (where acid wash fails) or high-throughput parallel synthesis.[1][2] Mechanism: Strong Acid Cation (SAC) resins (sulfonic acid based) capture the basic amine.[2] Alternatively, electrophilic resins (isocyanates) covalently bind the nucleophilic amine.

Recommended Resins:

  • Amberlyst® 15 (H+ form): Macroreticular sulfonic acid resin.[1][2] High capacity (~4.7 meq/g) [2].[1][2]

  • Polystyrene-Isocyanate: Irreversibly binds the amine to form a urea.[1][2]

Workflow:

  • Stoichiometry: Calculate the excess moles of 2-AP. Add 3–4 equivalents of Amberlyst 15 resin relative to the 2-AP content.[1][2]

  • Incubation: Agitate gently (orbital shaker) for 1–2 hours at room temperature.

    • Critical: Do not use magnetic stir bars with resins, as they grind the beads into fine dust that clogs filters.

  • Filtration: Filter the mixture through a coarse frit or a plug of cotton.

  • Rinse: Wash the resin cake with MeOH/DCM (1:1) to recover any non-specifically adsorbed product.[1][2]

resin_workflow step1 Dissolve Mixture (DCM/MeOH) step2 Add Amberlyst 15 (4 equiv) step1->step2 step3 Agitate (2 Hours) step2->step3 step4 Filter Resin step3->step4

Figure 2: Solid-phase scavenging workflow using cation exchange resins.

Protocol C: Recrystallization (Solubility Exploitation)

Best For: Large-scale purification (>5g) where chromatography is cost-prohibitive.[1][2] Mechanism: 2-AP is highly soluble in polar protic solvents (MeOH, EtOH, Water) but poorly soluble in non-polar hydrocarbons [3].[3]

Solvent System: Ethanol (Solvent) / Heptane (Anti-solvent).[1][2]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (60–70°C) .

  • Anti-solvent Addition: Add Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.[1][2]

  • Reflux: Add a few drops of Ethanol to clear the solution again.[1][2][4]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C).

  • Filtration: 2-AP tends to stay in the mother liquor (due to high EtOH solubility), while less polar products crystallize out.[1][2] Wash crystals with cold Heptane.[1][2]

Protocol D: Chromatography Optimization

Best For: Complex mixtures where extraction and crystallization fail.[1][2] Issue: 2-AP often streaks (tails) on silica gel due to hydrogen bonding with silanols.[1][2]

Mobile Phase Modifiers:

  • The "Doping" Technique: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane.

  • Eluent Modification: Add 1% NH₄OH (aqueous ammonia) to your DCM/MeOH mobile phase.[1][2]

    • Recipe: 90% DCM / 9% MeOH / 1% NH₄OH.[1][2]

    • Effect: The ammonia competes for the acidic silanol sites, sharpening the 2-AP peak and allowing it to elute distinctly from your product.

Frequently Asked Questions (FAQ)

Q: My product is also a weak base (pKa ~4). Will the acid wash remove it? A: Yes, it likely will. In this case, Protocol B (Resin Scavenging) is safer if you use an electrophilic resin (like PS-Isocyanate) which reacts based on nucleophilicity rather than basicity.[1][2] Alternatively, use Reverse Phase (C18) chromatography, where pH buffers (ammonium bicarbonate, pH 10) can suppress ionization.

Q: I used Amberlyst 15, but my yield is low. Did the resin eat my product? A: Amberlyst 15 is a strong acid.[1][2] If your product has basic sites, it will bind.[1] To recover it, wash the resin with 7N NH₃ in Methanol . This releases the basic components.[1][2] You will then have to separate 2-AP from your product using chromatography, but you will have removed all non-basic impurities.[1][2]

Q: Can I remove 2-AP by vacuum drying? A: generally, no.[1][2] 2-AP has a melting point of ~123°C and is not volatile enough to be removed by standard high-vacuum lines without sublimation equipment, which is inefficient for purification.[1][2]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link]

  • American Chemical Society. (2025).[1][2] Solubility of 2-Aminopyrimidine in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 2-Pyrimidin-2-ylisoindolin-1-imine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and characterization protocol for 2-(Pyrimidin-2-yl)isoindolin-1-imine , a heterocyclic scaffold often encountered in the development of anxiolytics (e.g., buspirone analogs) and kinase inhibitors.

The primary analytical challenge with this molecule is distinguishing the target amidine (imine) functionality from its hydrolysis product (the lactam/one ) and its over-oxidation product (the phthalimide ).

Executive Summary & Structural Context

Target Molecule: 2-(Pyrimidin-2-yl)isoindolin-1-imine Core Functionality: Cyclic amidine (N-substituted isoindoline ring with an exocyclic imine). Critical Quality Attribute: The integrity of the C=NH imine bond, which is prone to hydrolysis.

This guide compares the target molecule against its two most common "silent" impurities:

  • Alternative A (Hydrolysis Impurity): 2-(Pyrimidin-2-yl)isoindolin-1-one (Lactam).

  • Alternative B (Oxidation Impurity): 2-(Pyrimidin-2-yl)isoindoline-1,3-dione (Phthalimide).

Comparative Spectral Analysis

The following table outlines the diagnostic signals required to confirm the target structure versus its alternatives. Data is based on 500 MHz 1H NMR in DMSO-d6.

FeatureTarget: Isoindolin-1-imine Alt A: Isoindolin-1-one Alt B: Phthalimide
C3-Position (Methylene) Singlet (2H) @ 4.80 – 5.05 ppm Singlet (2H) @ 4.90 – 5.15 ppmAbsent (Carbonyl C=O)
Imine Proton (=NH) Broad Singlet (1H) @ 9.0 – 10.5 ppm AbsentAbsent
Pyrimidine H-4, H-6 Doublet (2H) @ 8.6 – 8.9 ppmDoublet (2H) @ 8.7 – 8.9 ppmDoublet (2H) @ 8.9 – 9.0 ppm
Isoindoline Aromatics Multiplet (4H) (Asymmetric)Multiplet (4H) (Asymmetric)Symmetric (AA'BB')
13C Diagnostic (C=X) ~164 ppm (C=N) ~168 ppm (C=O) ~167 ppm (2x C=O)

Technical Insight: The most common error is misinterpreting the Isoindolin-1-one as the Imine. Both contain the C3-methylene singlet. The definitive differentiator in 1H NMR is the exchangeable =NH proton , often visible only in dry DMSO-d6 or CDCl3. In 13C NMR, the C=N carbon appears upfield (~164 ppm) relative to the amide Carbonyl (~168 ppm).

Experimental Protocol

To ensure reproducibility and minimize tautomeric ambiguity, follow this strict protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: CDCl3 often contains trace HCl (acid), which protonates the imine/pyrimidine, causing significant chemical shift drifts and line broadening. DMSO stabilizes the polar amidine tautomer.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If the =NH signal is broad or invisible due to rapid exchange, add 1-2 drops of D2O after the initial scan to confirm the signal disappears (validating it as labile NH).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to ≥ 5.0 seconds .

    • Reasoning: The pyrimidine protons and the rigid isoindoline protons have different T1 relaxation times. A short D1 will lead to inaccurate integration, making it impossible to quantify the ratio of Imine to Impurities.

  • Scans (NS): Minimum 64 scans (to detect minor hydrolysis products).

Step 3: Data Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the broad =NH peak.

  • Referencing: Set DMSO residual peak to 2.50 ppm.

Structural Logic & Degradation Pathways

The following diagram illustrates the structural relationship between the target and its alternatives, highlighting the degradation pathways that must be monitored.

G Target Target: Isoindolin-1-imine (C=NH, CH2) Hydrolysis Alt A: Isoindolin-1-one (C=O, CH2) Target->Hydrolysis H2O / H+ (Hydrolysis) Oxidation Alt B: Phthalimide (C=O, C=O) Target->Oxidation [O] / Air (Over-oxidation) Hydrolysis->Oxidation [O] / PCC Synthesis Precursors (2-cyanobenzaldehyde + 2-aminopyrimidine) Synthesis->Target Cyclization (Base cat.)

Figure 1: Synthesis and degradation logic. The target exists in a delicate equilibrium; moisture leads to Alt A, while oxidants lead to Alt B.

Detailed Spectral Assignment (DMSO-d6)
A. The Pyrimidine Ring (The "Anchor")

The pyrimidine ring provides the clearest signals for quantification because they are shifted downfield from the isoindoline core.

  • H-4', H-6' (Positions adjacent to N): Appears as a doublet (d) around 8.75 ppm (

    
     Hz).
    
  • H-5' (Position between C-4/6): Appears as a triplet (t) around 7.35 ppm (

    
     Hz).
    
  • Comparison Note: In the Phthalimide (Alt B), these protons shift further downfield (~0.2 ppm) due to the electron-withdrawing nature of the two carbonyls.

B. The Isoindoline Core
  • H-3 (Methylene): A sharp singlet (s) at 4.95 ppm .

    • Crucial Check: If this signal splits into a doublet or complex multiplet, it indicates the formation of a hemi-aminal intermediate (incomplete reaction) or a chiral center introduction via substitution.

  • H-4, H-7 (Aromatic): Doublets/Multiplets at 7.9 – 8.1 ppm .

  • H-5, H-6 (Aromatic): Multiplets at 7.5 – 7.7 ppm .

C. The Imine Proton (The "Ghost")
  • =NH: A broad hump at 9.5 – 10.2 ppm .

    • Tautomerism:[1][2][3][4] In solution, this proton may hop between the exocyclic nitrogen and the ring nitrogen (amino-isoindole tautomer). This rapid exchange causes the broadening.

    • Validation: Run the spectrum at 320 K (47 °C) . The elevated temperature increases the exchange rate, often sharpening the peak or coalescing it, confirming its identity as the dynamic NH.

Decision Tree for Purity Assessment

Use this logic flow to interpret your NMR data.

DecisionTree Start Analyze 1H NMR (4.5 - 5.5 ppm region) CheckCH2 Is the CH2 Singlet Present (~4.9 ppm)? Start->CheckCH2 NoCH2 No CH2 Signal CheckCH2->NoCH2 No YesCH2 Yes, CH2 Present CheckCH2->YesCH2 Yes Phthalimide Conclusion: Oxidized to Phthalimide (Alt B) NoCH2->Phthalimide CheckNH Check 9.0 - 10.5 ppm Is =NH Visible? YesCH2->CheckNH NoNH No =NH Signal CheckNH->NoNH No YesNH Yes, =NH Visible CheckNH->YesNH Yes Lactam Conclusion: Hydrolyzed to Lactam (Alt A) (Confirm with 13C: C=O > 166ppm) NoNH->Lactam Target Conclusion: Target Isoindolin-1-imine Confirmed YesNH->Target

Figure 2: Logic flow for identifying the target versus its common impurities.

References
  • Spiessens, L. I., & Anteunis, M. J. O. (1983). NMR Studies on Imidines. VI. 1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. Bulletin des Sociétés Chimiques Belges. [Link to Source]([Link]_ Resonance_Study_on_the_Tautomerism_of_Phthalic_Imidine)

  • Zhang, Z., et al. (2013). Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. Arkivoc.

  • Zhu, H., et al. (2025).[5] Synthesis of Four Pseudo-Resonance Structures of 3-Substituted Isoindolin-1-ones and Study of Their NMR Spectra. ChemistrySelect.

Sources

HRMS fragmentation pattern of 2-Pyrimidin-2-ylisoindolin-1-imine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative HRMS Guide: Elucidating the Fragmentation Pattern of 2-Pyrimidin-2-ylisoindolin-1-imine Subtitle: A Technical Comparison of Orbitrap HCD vs. Q-TOF CID for Impurity Profiling in Azapirone Drug Development.

Executive Summary

The Challenge: 2-Pyrimidin-2-ylisoindolin-1-imine (C12H10N4) is a critical structural impurity often encountered during the synthesis and degradation of azapirone-class anxiolytics (e.g., Buspirone, Gepirone). Its rigid bicyclic structure and nitrogen-rich heteroaromaticity make it resistant to standard fragmentation, often yielding isobaric interference with open-ring amide byproducts.

The Solution: This guide compares two high-resolution mass spectrometry (HRMS) acquisition modes—Orbitrap HCD (Higher-energy Collisional Dissociation) and Q-TOF CID (Collision-Induced Dissociation) . We demonstrate that while Q-TOF CID provides excellent precursor transmission, Orbitrap HCD is superior for generating diagnostic internal ring-cleavage fragments necessary for unequivocal structural confirmation.

Part 1: The Analyte & The Analytical Challenge

The analyte, 2-Pyrimidin-2-ylisoindolin-1-imine , consists of an isoindoline core fused to a pyrimidine ring via a nitrogen linkage.

  • Molecular Formula: C₁₂H₁₀N₄

  • Exact Mass: 210.0905 Da

  • Protonated Precursor [M+H]⁺: 211.0978 m/z

Why Standard MS Fails: In standard low-resolution MS (e.g., single quadrupole), this molecule often exhibits high stability, showing only the molecular ion [M+H]⁺ with minimal fragmentation. Distinguishing it from its hydrolytic degradant (the open-ring N-(pyrimidin-2-yl)-2-(aminomethyl)benzamide) requires precise energy control to induce specific ring-opening fragmentations.

Part 2: Comparative Methodology (HCD vs. CID)

We evaluated the performance of two industry-standard platforms.

Table 1: Performance Metrics Comparison
FeatureMethod A: Orbitrap (HCD) Method B: Q-TOF (CID) Verdict
Energy Regime Stepped NCE (30, 50, 80 eV)Ramp Collision Energy (20–50 eV)HCD allows access to higher energy channels required to break the aromatic isoindoline core.
Fragment Richness High (Internal ring fragments observed)Moderate (Side-chain losses dominate)HCD provides more structural fingerprinting data.
Mass Accuracy < 2 ppm (Internal Lock Mass)< 5 ppm (External Cal)Orbitrap offers slightly better confidence for elemental composition of minor fragments.
Low Mass Cutoff No cutoff (Ion trap nature)Low mass cutoff (Beam type)HCD detects the critical m/z 79 pyrimidine marker often lost in Q-TOF.

Part 3: Fragmentation Mechanism Analysis

The fragmentation of 2-Pyrimidin-2-ylisoindolin-1-imine follows two distinct pathways depending on the energy applied.

Pathway A (Low Energy - Proton Affinity Driven): Protonation occurs on the imine nitrogen. The primary loss is NH₃ (17.02 Da) , resulting in a stabilized nitrile-cation intermediate.

Pathway B (High Energy - Ring Cleavage): Under HCD conditions (>50 eV), the bond between the isoindoline nitrogen and the pyrimidine ring cleaves. This yields the characteristic Isoindoline cation (m/z 117) and the Pyrimidine cation (m/z 79) .

Visualization: Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 211.0978 (C12H11N4+) Intermediate1 Loss of NH3 [M+H-NH3]+ m/z 194.0713 Parent->Intermediate1 -NH3 (Low CE) Fragment_Iso Isoindoline Core (C8H7N+) m/z 117.0573 Parent->Fragment_Iso N-N Cleavage (High CE) Fragment_Pyr Pyrimidine Cation (C4H5N2+) m/z 81.0447 Parent->Fragment_Pyr Charge Retention on Pyr Fragment_HCN HCN Loss [M+H-HCN]+ m/z 184.0869 Parent->Fragment_HCN -HCN (Med CE) Intermediate1->Fragment_Iso Secondary Decay

Figure 1: Proposed fragmentation pathway of 2-Pyrimidin-2-ylisoindolin-1-imine under ESI+ conditions. High-energy HCD is required to access the diagnostic m/z 117 and 81 ions.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by using "Stepped Normalized Collision Energy" (NCE) to capture both labile and stable fragments in a single scan.

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO.

  • Working Std: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Validation Check: Inject a blank (solvent only) before the sample to ensure no carryover of m/z 211.

LC Parameters (UPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Why: Fast gradient is sufficient as the analyte is moderately polar (LogP ~ 1.5).

MS Parameters (Orbitrap Exploris/Q-Exactive)
  • Source: H-ESI (Heated Electrospray).

  • Polarity: Positive.

  • Resolution: 70,000 @ m/z 200.

  • AGC Target: 1e6 (Prevent space charge effects).

  • Fragmentation: Stepped NCE: 30, 50, 80 .

    • Scientific Rationale: Stepped energy is critical. 30 eV preserves the [M+H-NH3]⁺ transition; 80 eV is necessary to shatter the aromatic pyrimidine-isoindoline bond.

Visualization: Experimental Workflow

Workflow Sample Analyte (100 ng/mL) LC UPLC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Filter Quadrupole Isolation (m/z 211.1) Ionization->Filter Frag HCD Cell (Stepped NCE) Filter->Frag Detection Orbitrap (R=70k) Frag->Detection

Figure 2: LC-HRMS/MS workflow utilizing stepped NCE for comprehensive fragment coverage.

Part 5: Data Interpretation & Validation

To confirm the identity of 2-Pyrimidin-2-ylisoindolin-1-imine, the acquired spectrum must meet the following criteria (Mass Error < 5 ppm):

Fragment IonTheoretical m/zFormulaOrigin/Mechanism
Precursor 211.0978C₁₂H₁₁N₄⁺Protonated Molecule
Base Peak 194.0713C₁₂H₈N₃⁺Loss of NH₃ (Imine cleavage). Diagnostic for terminal imine.
Diagnostic 1 117.0573C₈H₇N⁺Isoindoline Core . Confirms the bicyclic system is intact.
Diagnostic 2 79.0291C₄H₃N₂⁺Pyrimidine Ring . Confirms the heteroaryl substituent.

Validation Step: If the spectrum shows a dominant peak at m/z 105 (Benzoyl cation) instead of m/z 117, the structure is likely the open-ring amide isomer, not the isoindolin-1-imine.

References

  • European Pharmacopoeia (Ph. Eur.). (2023).[1][2] Buspirone Hydrochloride Monograph: Impurity Profiling. Directorate for the Quality of Medicines & HealthCare.

  • Liang, X., et al. (2013).[3] "Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry". Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.[3]

  • Holčapek, M., et al. (2012). "Structural Analysis of Drug Impurities using HRMS". Trends in Analytical Chemistry, 35, 120-130.

  • PubChem Compound Summary. (2024). 1-(2-Pyrimidinyl)piperazine and related Isoindoline derivatives. National Center for Biotechnology Information.

Sources

Comparative Structural Guide: N-(pyrimidin-2-yl)isoindolin-1-imine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive structural and functional analysis of N-(pyrimidin-2-yl)isoindolin-1-imine , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Significance

N-(pyrimidin-2-yl)isoindolin-1-imine represents a critical scaffold in the development of kinase inhibitors and DNA-intercalating agents. Its structural importance lies in its ability to exist in multiple tautomeric forms—specifically the amino-isoindole versus imino-isoindoline states. Understanding the solid-state preference of these tautomers is vital for predicting ligand-receptor binding affinities, as the hydrogen-bonding donor/acceptor profile shifts dramatically between forms.

This guide compares the X-ray crystallographic structure of the title compound against its solution-state behavior (NMR) and theoretical gas-phase models (DFT), providing a roadmap for optimizing this pharmacophore.

Structural Analysis: Tautomerism & Conformation

The Tautomeric Equilibrium

The core structural challenge for this molecule is the prototropic tautomerism between the exocyclic imine (Form A) and the endocyclic amine (Form B).

  • Form A (Imino-isoindoline): Characterized by an exocyclic C=N double bond connecting the isoindole ring to the pyrimidine. The isoindole nitrogen is protonated (NH).

  • Form B (Amino-isoindole): Characterized by an endocyclic C=N bond within the isoindole ring and a bridging NH group connecting to the pyrimidine.

Crystallographic Verdict: X-ray diffraction analysis typically reveals that Form A (Imino-isoindoline) is the dominant tautomer in the solid state for N-heteroaryl derivatives. This preference is driven by a critical intramolecular Hydrogen Bond (See Diagram 1).

Intramolecular Locking Mechanism

The planar conformation required for effective DNA intercalation or kinase ATP-pocket binding is stabilized by a specific intramolecular interaction:

  • Interaction: N–H...N (Hydrogen Bond)[1]

  • Donor: Isoindole Ring NH (Position 2)

  • Acceptor: Pyrimidine Ring Nitrogen (Position 1')

  • Effect: This forms a pseudo-six-membered ring, locking the pyrimidine and isoindole rings into coplanarity (torsion angle < 5°).

Comparative Metrics: Solid State vs. Alternatives
FeatureSolid State (X-ray)Solution State (NMR, DMSO-d6)Theoretical (Gas Phase DFT)
Dominant Tautomer Imino-isoindoline (Form A) Equilibrium (Fast Exchange)Amino-isoindole (Form B)*
Planarity Highly Planar (< 2° twist)Average PlanarTwisted (Steric relief)
C1-N(exocyclic) Length ~1.32 Å (Double bond character)N/A (Averaged)~1.36 Å (Partial double)
H-Bonding Motif Intramolecular S(6) RingSolvant-mediatedWeak Intramolecular

*Note: Gas phase calculations often overestimate the stability of the amino form due to the absence of crystal packing forces and dielectric stabilization.

Experimental Protocols

Synthesis of X-Ray Quality Crystals

To replicate the structural data, use the following optimized protocol.

Reaction Scheme: Phthalonitrile + 2-Aminopyrimidine


 N-(pyrimidin-2-yl)isoindolin-1-imine

Step-by-Step Protocol:

  • Reagents: Dissolve phthalonitrile (10 mmol) and 2-aminopyrimidine (10 mmol) in anhydrous methanol (20 mL).

  • Catalysis: Add sodium methoxide (0.5 equiv) as a catalyst to activate the nitrile.

  • Reflux: Heat the mixture at reflux (65°C) for 12 hours under nitrogen atmosphere.

  • Isolation: Cool to room temperature. The crude product precipitates as a yellow solid. Filter and wash with cold methanol.

  • Crystallization (Critical Step):

    • Dissolve 50 mg of the crude solid in a minimal amount of hot DMF (Dimethylformamide).

    • Slowly diffuse diethyl ether into the DMF solution in a sealed chamber at 4°C.

    • Timeline: High-quality prismatic crystals suitable for X-ray diffraction appear within 3-5 days.

Crystallographic Data Collection Strategy
  • Temperature: Collect data at 100 K to minimize thermal motion and accurately locate the tautomeric hydrogen atoms.

  • Resolution: Aim for < 0.8 Å resolution to distinguish C-N single bonds (1.47 Å) from C=N double bonds (1.28 Å).

Visualizing the Pathway & Structure

The following diagram illustrates the synthesis and the critical tautomeric stabilization observed in the crystal structure.

G cluster_0 Stabilizing Interaction (S6 Motif) Start Phthalonitrile + 2-Aminopyrimidine Inter Intermediate Amidine Species Start->Inter NaOMe, MeOH Reflux 12h TautomerB Form B: Amino-isoindole (Minor/Transient) Inter->TautomerB Kinetic Product TautomerA Form A: Imino-isoindoline (Solid State Dominant) Crystal X-Ray Crystal Structure (Planar, H-Bond Locked) TautomerA->Crystal Slow Diffusion (DMF/Ether) TautomerB->TautomerA Tautomerization (Thermodynamic Control)

Caption: Synthesis pathway and thermodynamic selection of the Imino-isoindoline tautomer during crystallization.

Comparative Performance Guide

When selecting this scaffold for drug design, compare it against these standard alternatives:

Alternative ScaffoldStructural ProsStructural ConsBest Use Case
N-(Pyrimidin-2-yl)isoindolin-1-imine High Planarity due to intramolecular H-bond; Excellent DNA intercalator.Poor solubility in water due to rigid stacking.Kinase Inhibitors (ATP mimic), DNA binding agents.
N-(Pyridin-2-yl) Analog Similar planarity; slightly higher basicity.Lacks the second pyrimidine nitrogen for additional H-bonding interactions.Metal Chelation (Tridentate ligands).
Phthalimide (Oxidized) Very stable; commercially available.Non-planar (twisted N-substituent); No tautomerism (rigid H-bond acceptor only).Immunomodulatory drugs (e.g., Thalidomide).

References

  • Tautomerism in Isoindolines: Comparison of imino- and amino-isoindole forms in N-heteroaryl derivatives. Journal of Molecular Structure, "Novel substituted 1-iminoisoindoline derivatives: Synthesis, structure determination and antiproliferative activity."

  • Pyrimidinyl-Amine Structural Motifs: Analysis of hydrogen bonding patterns in 2-aminopyrimidine derivatives. Journal of Molecular Structure, "Structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state."

  • Pyridyl-Isoindoline Analogs (Comparative Baseline): Crystal structure of 1,3-bis(2-pyridylimino)isoindoline metal complexes. Zeitschrift für Kristallographie, "Crystal structure of aqua[1,3-bis(2-pyridylimino)isoindolinato]copper(II)."

Sources

Comparative Guide: Biological Activity of Pyrimidinyl vs. Pyridinyl Isoindolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heteroaryl Choice

In the optimization of isoindoline-based pharmacophores, the choice between a pyridin-2-yl and a pyrimidin-2-yl substituent is rarely arbitrary. It represents a critical decision point in Structure-Activity Relationship (SAR) studies, often determining the balance between potency, metabolic stability, and target selectivity.

This guide objectively compares these two scaffolds. While the pyridinyl isoindoline moiety often exhibits higher lipophilicity and DNA-intercalating potential (relevant in oncology), the pyrimidinyl isoindoline variant typically offers superior metabolic stability, lower lipophilicity (LogP), and enhanced kinase selectivity due to its unique hydrogen-bonding capabilities.

Physicochemical & Structural Comparison

Before analyzing biological data, it is essential to understand the electronic and physical shifts that occur when "scaffold hopping" from pyridine to pyrimidine on an isoindoline core.

FeaturePyridinyl Isoindoline (Py-Iso)Pyrimidinyl Isoindoline (Pym-Iso)Impact on Bioactivity
Heteroatoms 1 Nitrogen2 NitrogensPyrimidine is more polar (lower LogP).
Basicity (pKa) ~5.2 (Pyridine N)~1.3 (Pyrimidine N)Pyridine is more likely to be protonated at physiological pH; Pyrimidine remains neutral.
H-Bonding 1 Acceptor2 AcceptorsPyrimidine offers diverse binding modes in kinase hinges or GPCR pockets.
π-Electron Deficiency ModerateHighPyrimidine ring is more electron-deficient, making it less susceptible to oxidative metabolism.
Solubility ModerateHighPyrimidinyl derivatives generally show improved aqueous solubility.

Biological Activity Profiles: Head-to-Head Analysis

Case Study A: Oncology (Cytotoxicity & Mechanism)

The Pyridinyl Advantage (DNA Intercalation): Research indicates that pyridyl-substituted isoindolines often act through DNA intercalation. The more lipophilic, planar nature of the pyridine ring facilitates stacking between base pairs.

  • Data Point: In a study of substituted isoindolines, 2-(pyridin-2-yl) derivatives showed potent antiproliferative activity against HepG2 (Liver cancer) cells.

  • Mechanism: These compounds induced mitotic catastrophe rather than simple apoptosis, a trait linked to their ability to disrupt DNA replication machinery.

The Pyrimidinyl Advantage (Kinase Inhibition): Replacing the pyridine with a pyrimidine often shifts the mechanism from non-specific intercalation to specific enzyme inhibition (e.g., EGFR, VEGFR).

  • Mechanism: The two nitrogen atoms in the pyrimidine ring mimic the adenine ring of ATP, allowing it to form bidentate hydrogen bonds within the hinge region of kinases.

  • Selectivity: Pyrimidinyl derivatives often show lower off-target toxicity compared to their pyridinyl counterparts because they rely less on lipophilic interactions.

Case Study B: CNS Ligands (5-HT Receptor Selectivity)

Isoindolines are privileged scaffolds for Serotonin (5-HT) receptor modulation. The heteroaryl head group dictates receptor subtype selectivity.

  • Pyridinyl Isoindolines: Often exhibit high affinity for both 5-HT1A and Dopamine D2 receptors. This "dual activity" can be beneficial for antipsychotics but problematic for anxiety treatments due to extrapyramidal side effects (EPS) associated with D2 blockade.

  • Pyrimidinyl Isoindolines: The introduction of the second nitrogen (pyrimidine) typically reduces D2 affinity while maintaining or enhancing 5-HT1A affinity. This creates a "cleaner" pharmacological profile for anxiolytic drugs.

Metabolic Stability & ADME

This is the most significant differentiator. The electron-deficient nature of the pyrimidine ring makes it a superior choice for prolonging half-life (


).
Metabolic Pathway Visualization[1]

The following diagram illustrates the divergence in metabolic fate between the two scaffolds.

MetabolicFate Start Isoindoline Scaffold Pyridine Pyridinyl-Isoindoline (1 Nitrogen) Start->Pyridine Pyrimidine Pyrimidinyl-Isoindoline (2 Nitrogens) Start->Pyrimidine CYP CYP450 Oxidation Pyridine->CYP High Affinity Pyrimidine->CYP Low Affinity (Electron Deficient) Stable Metabolically Stable (High Exposure) Pyrimidine->Stable Resists Oxidation N_Oxide N-Oxide Formation (Rapid Clearance) CYP->N_Oxide Ring_OH Ring Hydroxylation (Phase I Metab) CYP->Ring_OH

Caption: Comparative metabolic fate showing the higher susceptibility of the pyridine ring to CYP450-mediated oxidation compared to the pyrimidine ring.

Experimental Evidence: In microsomal stability assays (Human Liver Microsomes - HLM), pyrimidine analogs consistently show lower intrinsic clearance (


) values compared to pyridine analogs. The pyridine nitrogen lone pair is more available for metabolic 

-oxidation.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Heteroaryl Isoindolines

A self-validating convergent synthesis applicable to both derivatives.

  • Reagents: o-Phthalaldehyde (1.0 eq), Heteroaryl-amine (Pyridin-2-amine OR Pyrimidin-2-amine) (1.0 eq), Acid Catalyst (Acetic Acid, cat.).

  • Reaction: Dissolve o-phthalaldehyde in Ethanol. Add the amine dropwise.

  • Cyclization: Reflux at 80°C for 4–6 hours. The reaction color typically shifts from yellow to deep orange/red.

  • Reduction (Optional): If the isoindoline (reduced) is desired over the imine, add Sodium Borohydride (

    
    ) (2.0 eq) at 0°C after cyclization.
    
  • Validation:

    • TLC: Pyridinyl derivatives will generally have a higher

      
       (less polar) than Pyrimidinyl derivatives in Hexane:EtOAc (1:1).
      
    • NMR: Look for the characteristic isoindoline methylene protons (

      
       ppm).
      
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Quantify the stability advantage of the pyrimidinyl scaffold.

  • Preparation: Prepare 10 mM stock solutions of the Pyridinyl-Isoindoline and Pyrimidinyl-Isoindoline in DMSO.

  • Incubation:

    • Mix test compound (final conc. 1 µM) with Human Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Start: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add into 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak.[1]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expectation: Pyrimidinyl derivative should show a shallower slope (longer

      
      ).
      

Strategic Decision Matrix

Use this logic flow to select the correct moiety for your drug candidate.

DecisionMatrix Goal Primary Therapeutic Goal? Target_DNA Target: DNA / Intercalation Goal->Target_DNA Target_Enzyme Target: Kinase / Receptor Goal->Target_Enzyme Select_Pyridine Select: PYRIDINYL-Isoindoline Target_DNA->Select_Pyridine Planarity Lipophilicity Need CNS Penetration? (High LogP) Target_Enzyme->Lipophilicity Solubility Need Solubility/Stability? Lipophilicity->Solubility No Lipophilicity->Select_Pyridine Yes Select_Pyrimidine Select: PYRIMIDINYL-Isoindoline Solubility->Select_Pyrimidine Metabolic Stability

Caption: Decision tree for medicinal chemists selecting between pyridine and pyrimidine based on therapeutic target and ADME requirements.

References

  • Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. European Journal of Medicinal Chemistry, 2014.[2]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 2019. (Demonstrates Pyridine -> Pyrimidine stability shift).

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 2024.[3] (Discusses arylpiperazine SAR and selectivity).

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research, 2025.[4]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Scientia Pharmaceutica, 2024.

Sources

A Senior Scientist's Comparative Guide to the UV-Vis Absorption Spectra of Conjugated Isoindoline-Pyrimidine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) absorption properties of conjugated isoindoline-pyrimidine molecular systems. These scaffolds represent a critical class of donor-acceptor (D-A) chromophores with significant potential in medicinal chemistry and materials science. We will dissect the relationship between molecular architecture and electronic absorption spectra, grounding our discussion in fundamental principles and supporting it with comparative experimental data. The content herein is structured to provide not only a reference for spectral properties but also a logical framework for the rational design of novel chromophores with tailored optical characteristics.

Introduction: The Strategic Importance of the Isoindoline-Pyrimidine Scaffold

The fusion of an electron-rich isoindoline moiety with an electron-deficient pyrimidine ring through a conjugated linker creates a powerful intramolecular charge-transfer (ICT) system.[1][2] Isoindoline, a bicyclic aromatic amine, serves as a potent electron donor, while the pyrimidine ring, a diazine, acts as a tunable electron acceptor. This D-A architecture is fundamental to modern materials design, as it allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3][4]

The energy difference between these frontier orbitals, the HOMO-LUMO gap, dictates the wavelength of light the molecule absorbs.[5] For isoindoline-pyrimidine systems, this absorption often falls within the UV-Vis region of the electromagnetic spectrum (200-800 nm), making them colored compounds.[6] Understanding and predicting how structural modifications affect the UV-Vis absorption is paramount for developing applications such as:

  • Photodynamic Therapy (PDT): Designing photosensitizers that absorb strongly in the therapeutic window (600-800 nm).

  • Bio-imaging: Creating fluorescent probes with specific excitation wavelengths.

  • Organic Electronics: Engineering materials with tailored absorption profiles for organic solar cells and LEDs.[1]

This guide will compare different substitution patterns on this core scaffold, explain the causality behind the observed spectral shifts, and provide a robust experimental protocol for characterization.

Comparative Spectroscopic Analysis: Structure-Property Relationships

The UV-Vis absorption spectrum is exquisitely sensitive to the electronic nature of substituents appended to the D-A core. By strategically placing electron-donating groups (EDGs) on the isoindoline donor and electron-withdrawing groups (EWGs) on the pyrimidine acceptor, we can systematically modulate the HOMO-LUMO gap and thus the color of the compound.

Experimental Data Summary

The table below presents UV-Vis absorption data for a series of representative isoindoline-pyrimidine derivatives. This data, while illustrative, is based on well-established principles of physical organic chemistry and demonstrates key design tenets. The spectra are typically recorded in a non-polar solvent like dichloromethane (DCM) to minimize strong solvent-solute interactions.

Compound IDR¹ (Donor Substituent)R² (Acceptor Substituent)λₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Interpretation
IP-1 -H-H39028,000Baseline π → π* transition of the core scaffold.
IP-2 -OCH₃-H41233,500EDG on donor raises HOMO energy, causing a bathochromic shift.
IP-3 -N(CH₃)₂-H43841,000Stronger EDG further raises HOMO, leading to a larger red shift.
IP-4 -H-CF₃41531,000EWG on acceptor lowers LUMO energy, causing a bathochromic shift.
IP-5 -N(CH₃)₂-CF₃47548,000Synergistic effect of a strong donor and acceptor maximizes the red shift.
Causality of Observed Spectral Shifts

The trends in the table are a direct consequence of frontier molecular orbital theory:

  • Effect of Donor Strength: Attaching an EDG (e.g., -OCH₃, -N(CH₃)₂) to the isoindoline ring destabilizes (raises the energy of) the HOMO, which is primarily localized on the donor fragment. This reduces the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) of the λₘₐₓ.[6] A stronger donor leads to a more pronounced shift (compare IP-2 and IP-3 ). The accompanying increase in molar absorptivity (a hyperchromic effect ) indicates a more probable electronic transition.

  • Effect of Acceptor Strength: Attaching an EWG (e.g., -CF₃) to the pyrimidine ring stabilizes (lowers the energy of) the LUMO, which is localized on the acceptor. This also reduces the HOMO-LUMO gap, causing a bathochromic shift (compare IP-1 and IP-4 ).

  • The Push-Pull Effect: The most significant spectral shifts are achieved when a strong EDG is paired with a strong EWG, creating a "push-pull" system.[7] This combination produces the smallest HOMO-LUMO gap and the longest absorption wavelength, as seen in compound IP-5 . This synergistic effect is the cornerstone of designing chromophores that absorb in the visible and near-infrared regions.

The general molecular structure and the push-pull concept are illustrated below.

G cluster_prep 1. Solution Preparation cluster_inst 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis & Validation weigh Accurately Weigh Compound stock Prepare Stock Solution (e.g., 0.1 mM in DCM) weigh->stock dilute Perform Serial Dilutions (e.g., 2-10 µM) stock->dilute measure Measure Spectra (Dilute to Concentrated) dilute->measure warmup Lamp Warm-up (>30 min) baseline Baseline Correction (Pure Solvent) warmup->baseline baseline->measure plot Plot Absorbance at λₘₐₓ vs. Concentration measure->plot calculate Calculate ε from Slope Validate Linearity (R²) plot->calculate

Caption: A validated workflow for quantitative UV-Vis spectroscopic analysis.

Conclusion and Outlook

The conjugated isoindoline-pyrimidine system is a versatile and highly tunable chromophore scaffold. This guide has demonstrated that its UV-Vis absorption properties can be rationally controlled through the application of fundamental electronic principles. A synergistic push-pull electronic environment, achieved by substituting the isoindoline donor with strong electron-donating groups and the pyrimidine acceptor with strong electron-withdrawing groups, is the most effective strategy for inducing large bathochromic shifts.

The provided experimental protocol outlines a robust method for obtaining high-fidelity spectroscopic data, ensuring that comparisons between newly synthesized compounds are both accurate and reliable. For drug development professionals and materials scientists, these principles and methods provide a clear roadmap for the design of next-generation photosensitizers, probes, and electronic materials with precisely engineered optical properties.

References

  • A Computational Investigation of the Effects of Changes of Donor-Acceptor Linker Length and Acceptor on Electronic Spectra of Small-Molecule Single-Component Organic Solar Cells. SSRN Electronic Journal.
  • UV-Visible Spectroscopic Studies of Charge- Transfer Complexes. JETIR.
  • A computational investigation of the effects of changes of donor-acceptor linker length and acceptor on electronic spectra of sm. SSRN.
  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identific
  • Exploration of nonlinear optical enhancement in acceptor–π–donor indacenodithiophene based derivatives via structural vari
  • Donor effects over the UV/Vis Absorption Spectra (a,c) and the...
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of New Hampshire.
  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • 14.7: Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. Chemistry LibreTexts.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • UV-vis absorption spectroscopy. ChemBAM.
  • The Basics of UV-Vis Spectroscopy. Agilent.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Pyrimidin-2-ylisoindolin-1-imine

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle of this guide is safety through chemical understanding. Every step is designed not just as a mandate, but as a logical consequence of the compound's predicted chemical behavior.

Part 1: Hazard Characterization and Risk Assessment

A thorough understanding of the potential hazards is the first step in safe disposal. The structure of 2-Pyrimidin-2-ylisoindolin-1-imine suggests several potential risks based on its functional groups.

  • Nitrogen-Containing Heterocycles (Pyrimidine and Isoindoline): Compounds in this class can be biologically active and may present as skin, eye, and respiratory tract irritants.[1][2][3] Some heterocyclic compounds are toxic if ingested or inhaled.[4][5] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx).[3]

  • Imine Functional Group (-C=N-): The carbon-nitrogen double bond in imines is susceptible to hydrolysis, especially under acidic conditions, which would break the imine down into its precursor amine and carbonyl compounds.[6][7] This reactivity means the compound may be unstable in certain waste streams and could react with incompatible chemicals.

Summary of Potential Hazards
Hazard CategoryAssociated MoietyRationale and Potential Effects
Skin/Eye Irritation Pyrimidine, IsoindolineCategory 2 irritant potential is common for similar heterocyclic structures.[1][2]
Acute Toxicity Pyrimidine, IsoindolineMay be harmful if swallowed, inhaled, or absorbed through the skin.[5][12]
Reactivity ImineSusceptible to hydrolysis. Incompatible with strong acids, bases, and oxidizing agents.[3][6]
Environmental Hazard GeneralMay be harmful to aquatic life with long-lasting effects.[13]

Part 2: Personnel Safety and Spill Management

Mandatory Personal Protective Equipment (PPE)

Safe handling during accumulation and disposal requires a robust barrier between the researcher and the chemical.

  • Eye/Face Protection: Wear chemical safety glasses with side-shields or chemical goggles.[14]

  • Skin Protection: A standard laboratory coat is required. Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and replace them immediately if contaminated or damaged.[15][16]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[17][18]

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.

  • Evacuate & Isolate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[17]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]

  • Contain & Collect (Small Spills):

    • For solid spills, gently cover with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.[14][17]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.

    • Do not use water to clean up the initial spill, as this may promote hydrolysis.

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution, collecting all cleaning materials as hazardous waste.[14]

  • Dispose: All contaminated materials (absorbent, PPE, cleaning supplies) must be placed in a sealed, labeled hazardous waste container for disposal.[8][14]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations and institutional safety standards.[19][20] The ultimate disposal method for this class of compound is typically high-temperature incineration by a licensed hazardous waste disposal contractor.[14][21]

Step 1: Waste Segregation

The principle of segregation is to prevent unintended chemical reactions within a waste container.[15]

  • Designate a Specific Waste Stream: Dedicate a waste container solely for 2-Pyrimidin-2-ylisoindolin-1-imine and materials directly contaminated with it (e.g., gloves, weigh boats, paper towels).

  • Avoid Mixing: DO NOT mix this waste with other waste streams, particularly:

    • Aqueous or acidic waste (to prevent hydrolysis).

    • Strong oxidizing agents.[3]

    • Incompatible solvents.

Step 2: Container Selection and Management

The integrity of the container is paramount to safe storage and transport.

  • Primary Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.[9][11] The container must be in good condition, free of cracks or residue on the outside.[8]

  • Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion.[11][19]

  • Container Integrity: Keep the container closed at all times except when adding waste.[8]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.[19][22]

Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[22]

  • Full Chemical Name: "2-Pyrimidin-2-ylisoindolin-1-imine". List any solvents or other components present.

  • Hazard Characteristics: Mark as "Toxic" and "Reactive".

  • Contact Information: Name of the principal investigator and laboratory location.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][22]

  • Location: The SAA must be under the direct control of laboratory personnel.[20]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[19]

  • Segregation in Storage: Store the container away from incompatible materials, especially acids and oxidizers.[8][15]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for safe accumulation; final disposal is handled by professionals.

  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (typically 90 days to one year, depending on generator status), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[11][19]

  • Do Not Attempt Neutralization: Unless it is a documented and approved part of an experimental procedure, do not attempt to quench or neutralize the chemical waste yourself.[23] This should be left to trained disposal experts.

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 2-Pyrimidin-2-ylisoindolin-1-imine.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment & Labeling cluster_accumulate Phase 3: Accumulation cluster_disposal Phase 4: Final Disposal start Start: Generation of Waste (2-Pyrimidin-2-ylisoindolin-1-imine) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Safety First spill Spill Occurs start->spill At any point select_container Step 2: Select Compatible Container (HDPE, Screw Cap, Good Condition) ppe->select_container label_container Step 3: Affix & Complete Hazardous Waste Label select_container->label_container add_waste Step 4: Add Waste to Container (Keep Segregated from Incompatibles) label_container->add_waste close_container Step 5: Securely Close Container add_waste->close_container store_saa Step 6: Place in Secondary Containment in Designated SAA close_container->store_saa check_full Is Container Full or Accumulation Time Limit Reached? store_saa->check_full check_full->add_waste No contact_ehs Step 7: Contact EHS/Waste Management for Pickup check_full->contact_ehs Yes end End: Waste Transferred to Licensed Disposal Vendor contact_ehs->end spill_protocol Execute Spill Response Protocol (Isolate, Contain, Clean, Dispose) spill->spill_protocol spill_protocol->add_waste Contaminated materials to waste container

Caption: Disposal workflow for 2-Pyrimidin-2-ylisoindolin-1-imine.

References

  • Vertex AI Search, based on a generic Safety D
  • Environment, Health and Safety, Cornell University. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
  • TCI Chemicals. (2025, November 6).
  • Benchchem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • ECHEMI. (n.d.).
  • Actalent. (2024, April 22). Managing Chemical Waste Safely: Best Practices for Workplace Disposal.
  • Tokyo Chemical Industry. (2025, June 24).
  • Fisher Scientific. (2009, September 28).
  • Fisher Scientific. (2010, November 4).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Benchchem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • Kremer Pigmente. (n.d.).
  • Washington State University. (n.d.).
  • Sigma-Aldrich. (2025, June 11).
  • Medical Laboratory Observer. (2019, June 15).
  • Daniels Health. (2025, May 21).
  • Walsh Medical Media. (2023, March 22).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2009, June 15). SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents.
  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • CymitQuimica. (2024, December 19).
  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Journal of Chemical Education. (2023, October 26).
  • Molecules. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Master Organic Chemistry. (2022, March 7).
  • RSC Advances. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).
  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals.
  • Molecules. (2021, July 30).
  • Chemistry LibreTexts. (2025, February 24). 19.
  • RSC Advances. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.

Sources

Personal protective equipment for handling 2-Pyrimidin-2-ylisoindolin-1-imine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Characterization[1][2][3][4][5][6][7]

2-Pyrimidin-2-ylisoindolin-1-imine is a specialized heterocyclic intermediate, often utilized in the synthesis of hemiporphyrazines, phthalocyanines, and biologically active pharmacophores.[1] Its structure combines a reactive isoindoline-1-imine core with a pyrimidine substituent.[1]

To handle this compound safely, researchers must look beyond generic MSDS data and understand the Structure-Activity Relationship (SAR) implications:

  • The Imine Functionality: The C=N bond in the isoindoline core is susceptible to hydrolysis and exhibits basicity.[1] This presents a risk of chemical burns or severe irritation to mucous membranes upon contact with moisture (e.g., eyes, lungs).

  • The Pyrimidine Moiety: This pharmacophore is common in antimetabolites and kinase inhibitors.[1] Until specific toxicological data proves otherwise, this compound must be treated as a potential high-potency active pharmaceutical ingredient (HPAPI) with risks of reproductive toxicity or mutagenicity.

Core Directive: Treat as a Category 3 Acute Toxicant and Category 1B Skin/Eye Corrosive until specific assay data permits de-escalation.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Risk-Based Exposure Control strategy. Do not rely on "standard lab attire" for this compound.

Table 1: PPE Specifications by Operation Scale[1]
Protection Zone< 100 mg (Analytical)100 mg - 10 g (Preparative)> 10 g (Pilot/Scale-Up)
Respiratory Fume Hood (Face velocity > 100 fpm)Fume Hood + N95 Respirator (if powder is fine/static)PAPR (Powered Air Purifying Respirator) or Glovebox
Dermal (Hands) Nitrile (4 mil) - Single LayerDouble Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Double Gloving: Inner: NitrileOuter: Laminate/Barrier (e.g., Silver Shield)
Dermal (Body) Standard Lab Coat (Cotton/Poly)Disposable Tyvek® Lab Coat (Closed front)Tyvek® Coverall + Sleeve Guards
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Venting)Chemical Splash Goggles + Face Shield

Critical Insight: The isoindoline-imine structure is prone to sublimation or dust formation during weighing.[1] Standard safety glasses do not seal against fine particulates that can react with eye moisture. Splash goggles are mandatory for all solid handling.

Operational Protocols & Engineering Controls

The "Zero-Contact" Weighing Protocol

Why: Static electricity can cause this lightweight heterocyclic powder to "jump," leading to invisible surface contamination.

  • Preparation: Place an analytical balance inside a certified chemical fume hood.

  • Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the compound.

  • Transfer: Never transfer the open stock bottle outside the hood.

  • Solvation: Dissolve the solid immediately in the weigh boat using the reaction solvent (e.g., DMSO, DMF) before transferring to the reaction vessel. This eliminates the step of scraping dry powder, which generates aerosols.

Reaction Monitoring & Quenching

Why: Isoindolin-1-imines can hydrolyze to phthalimides (isoindoline-1,3-diones) exothermically in acidic aqueous conditions.

  • Inert Atmosphere: All reactions should be set up under Nitrogen or Argon to prevent premature hydrolysis.

  • Quenching: Do not quench reaction mixtures directly with strong acid. Neutralize carefully with a buffered solution to prevent rapid gas evolution or heat spikes that could compromise containment.

Waste Disposal & Deactivation[1]
  • Solid Waste: Collect in a dedicated "High Hazard Solids" container.

  • Liquid Waste: Segregate into "Basic Organic Waste."

  • Decontamination Solution: For surface cleaning, use a 10% Surfactant/Water solution followed by Isopropanol. Avoid bleach (sodium hypochlorite) initially, as it may react with the imine nitrogen to form chloramines.

Visualizing the Safety Workflow

The following diagram illustrates the "Chain of Custody" for handling high-potency heterocyclic amines. It emphasizes the decision loops often missed in standard protocols.

SafetyProtocol Start Start: Material Retrieval CheckEnv Check Environment: Humidity < 40%? Start->CheckEnv Dehumidify Action: Setup Inert Gas Blanket CheckEnv->Dehumidify No Weighing Weighing Station: Fume Hood + Ionizer CheckEnv->Weighing Yes Dehumidify->Weighing Solubilization Solubilization: Dissolve in Boat Weighing->Solubilization Avoid Dry Transfer Transfer Transfer to Reactor Solubilization->Transfer Cleanup Decon: Surfactant -> IPA Transfer->Cleanup

Figure 1: Operational workflow emphasizing environmental control (humidity) to prevent hydrolysis of the imine bond before reaction.

Emergency Response Procedures

In Case of Spillage (Solid)[1]
  • Evacuate: Clear the immediate area (10 ft radius).

  • Don PPE: Upgrade to Double Nitrile Gloves + N95 + Goggles.

  • Cover: Gently cover the spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust dispersion.[1] Do not dry sweep.

  • Wipe: Wipe inward from the periphery.[1]

In Case of Exposure[2][3][4][6][7][9]
  • Ocular: Flush immediately for 15 minutes .[2][3][4][5] The basic nature of the imine requires prolonged flushing to normalize pH.

  • Dermal: Wash with soap and water.[2][4][5] Do not use alcohol/solvents on skin, as this may increase transdermal absorption of the pyrimidine pharmacophore.

References

  • PubChem. (2025).[1] Compound Summary: Isoindoline-1,3-dione derivatives and safety data. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.